4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHFKALFJRELSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for the preparation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, a fluorinated derivative of the 7-azaindole scaffold. This class of compounds is of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules. The described synthesis is a multi-step process commencing from the readily available 7-azaindole (1H-pyrrolo[2,3-b]pyridine).
The overall synthetic strategy involves the sequential introduction of the required chloro, nitro, and fluoro functionalities onto the 7-azaindole core, followed by the reduction of the nitro group to the target amine. This approach leverages established methodologies in heterocyclic chemistry, including electrophilic aromatic substitution and nucleophilic aromatic substitution.
Synthetic Pathway Overview
The synthesis of this compound can be logically divided into four key transformations:
-
Chlorination: Introduction of a chlorine atom at the 4-position of the 7-azaindole ring.
-
Nitration: Regioselective nitration at the 5-position of the 4-chloro-7-azaindole intermediate.
-
Fluorination: Nucleophilic aromatic substitution of the 4-chloro group with a fluoride ion.
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Reduction: Reduction of the 5-nitro group to the corresponding 5-amino group to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. The protocols are based on established literature precedents for similar transformations on the 7-azaindole scaffold.
Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
The chlorination at the 4-position of 7-azaindole can be achieved via the formation of the N-oxide followed by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
N-Oxide Formation: 7-Azaindole (1.0 eq) is dissolved in a suitable solvent such as ethyl acetate or dichloromethane. An oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq), is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until complete consumption of the starting material, as monitored by TLC or LC-MS.
-
Chlorination: The resulting 7-azaindole-N-oxide is then subjected to chlorination. Phosphorus oxychloride (POCl₃) (3-5 eq) is added slowly at 0 °C. The reaction mixture is then heated at reflux for several hours.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice. The mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine.
| Step | Reactants | Reagents | Solvent | Conditions | Yield (%) |
| 1 | 7-Azaindole | m-CPBA, POCl₃ | Dichloromethane | 0 °C to Reflux | ~85 |
Step 2: Synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
The nitration of 4-chloro-1H-pyrrolo[2,3-b]pyridine introduces a nitro group at the 5-position. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent directs the nitration to this position.
Experimental Protocol:
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Nitration: To a cooled (0 °C) solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise, maintaining the temperature below 5 °C.
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Reaction Monitoring: The reaction is stirred at low temperature for a specified time, and the progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is poured onto ice-water, and the resulting precipitate is collected by filtration. The solid is washed with water until neutral and then dried to yield 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine. Further purification can be achieved by recrystallization if necessary.
| Step | Reactant | Reagents | Solvent | Conditions | Yield (%) |
| 2 | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | HNO₃, H₂SO₄ | Sulfuric Acid | 0-5 °C | Not reported |
Step 3: Synthesis of 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine
This step involves a nucleophilic aromatic substitution (SNAr) reaction to replace the chloro group with a fluoro group. The presence of the electron-withdrawing nitro group at the 5-position facilitates this substitution.
Experimental Protocol:
-
Fluorination: 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) is dissolved in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF) (2-3 eq), often in the presence of a phase-transfer catalyst (e.g., a crown ether or a tetraalkylammonium salt), is added.
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Reaction Conditions: The reaction mixture is heated at an elevated temperature (typically 100-150 °C) for several hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give 4-fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine.
| Step | Reactant | Reagents | Solvent | Conditions | Yield (%) |
| 3 | 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | KF or CsF | DMF or DMSO | 100-150 °C | Not reported |
Step 4: Synthesis of this compound
The final step is the reduction of the nitro group to the desired amine. Various reducing agents can be employed for this transformation, with care taken to avoid defluorination.
Experimental Protocol:
-
Reduction: 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate. A reducing agent is added. Common choices include:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Metal-based Reduction: Tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid.
-
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: For catalytic hydrogenation, the catalyst is removed by filtration through celite. The filtrate is concentrated. For metal-based reductions, the reaction mixture is typically basified and extracted with an organic solvent. The combined organic extracts are dried and concentrated. The crude this compound can be purified by column chromatography or recrystallization.
| Step | Reactant | Reagents | Solvent | Conditions | Yield (%) |
| 4 | 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine | Pd/C, H₂ or SnCl₂, HCl | Ethanol or Ethyl Acetate | Room Temperature | Not reported |
Summary of Quantitative Data
| Step | Transformation | Starting Material | Product | Reported Yield (%) |
| 1 | Chlorination | 1H-Pyrrolo[2,3-b]pyridine | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | ~85 |
| 2 | Nitration | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | Not reported |
| 3 | Fluorination | 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine | Not reported |
| 4 | Reduction | 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine | This compound | Not reported |
Note: The yields for steps 2, 3, and 4 are not explicitly reported in the readily available literature for this specific sequence and would require experimental determination.
Logical Workflow Diagram
Caption: Logical workflow for the synthesis and analysis of this compound.
This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic route to this compound. The provided experimental protocols, while based on analogous reactions, offer a strong starting point for researchers to develop and optimize the synthesis of this valuable compound for applications in drug discovery and development. It is recommended that each step be carefully optimized and characterized to ensure the efficient and reliable production of the target molecule.
A Technical Guide to the Physicochemical Properties of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, a fluorinated derivative of the 7-azaindole scaffold, represents a core structural motif of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a key component in a variety of biologically active compounds, including several approved kinase inhibitors. The introduction of a fluorine atom and an amine group at the 4 and 5-positions, respectively, can significantly modulate the molecule's physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a summary of the available and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an overview of relevant signaling pathways where this scaffold has shown utility.
Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 651744-35-3 | [1] |
| Molecular Formula | C₇H₆FN₃ | N/A |
| Molecular Weight | 151.14 g/mol | N/A |
| Predicted logP | 1.2 - 1.5 | Computational Prediction |
| Predicted pKa (Most Basic) | 4.5 - 5.5 (Pyridinium ion) | Computational Prediction |
| Predicted Aqueous Solubility | Low to moderate | Computational Prediction |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Note: Predicted values are generated using computational algorithms and should be confirmed by experimental data.
Biological Context and Relevant Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. This structural feature allows for the formation of key hydrogen bonds with the kinase hinge region, a critical interaction for potent and selective inhibition. Derivatives of this scaffold have been investigated as inhibitors of several important kinases, including Fibroblast Growth Factor Receptors (FGFR) and Protein Kinase B (Akt), which are pivotal in cancer cell proliferation, survival, and angiogenesis.[2][3]
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway is frequently deregulated in various cancers, making it a prime target for therapeutic intervention. Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These include the RAS-MAPK and PI3K-Akt pathways, which ultimately drive cellular responses like proliferation, migration, and survival. Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core can block the ATP-binding site of FGFR, thereby preventing the initiation of this signaling cascade.[4]
References
- 1. 1H-Pyrrolo[2,3-b]pyridin-5-amine, 4-fluoro-/CAS:651744-35-3-HXCHEM [hxchem.net]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. This compound belongs to the 7-azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors and other therapeutic agents.
Introduction
This compound is a fluorinated derivative of a 7-azaindole core. The pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in numerous clinically evaluated and approved drugs that target a variety of protein kinases. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including metabolic stability, binding affinity, and membrane permeability. The presence of an amino group at the 5-position provides a handle for further chemical modification and can be crucial for interactions with biological targets. Given the therapeutic potential of this compound class, a thorough understanding of its structure is paramount for drug design and development.
Synthesis Pathway
While a specific synthesis for this compound is not extensively reported, a plausible synthetic route can be devised based on established methodologies for related 7-azaindoles. A potential synthetic strategy would involve the initial construction of the 4-fluoro-1H-pyrrolo[2,3-b]pyridine core, followed by nitration and subsequent reduction to introduce the 5-amino group.
A key step in the synthesis of the fluorinated core is the regioselective introduction of fluorine. This can be achieved through methods such as the Balz-Schiemann reaction on a corresponding amine or by employing electrophilic fluorinating agents on a lithiated intermediate. Subsequent nitration at the 5-position, followed by reduction of the nitro group, would yield the target compound.
Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound. This data is generated from computational models and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | ~11.5 | br s | - |
| H2 | ~7.2 | t | ~2.5 |
| H3 | ~6.4 | t | ~2.5 |
| H6 | ~7.8 | d | ~3.0 |
| NH₂ | ~5.0 | br s | - |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C2 | ~125 |
| C3 | ~100 |
| C3a | ~148 |
| C4 | ~155 (d, ¹JCF ≈ 250 Hz) |
| C5 | ~135 |
| C6 | ~115 |
| C7a | ~150 |
Solvent: DMSO-d₆
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| 4-F | ~ -130 | s |
Reference: CFCl₃
Table 4: Predicted Mass Spectrometry Data
| Ion | [M+H]⁺ | [M-H]⁻ |
| m/z | 167.067 | 165.051 |
Table 5: Predicted Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H (pyrrole) | 3400-3300 | Medium |
| N-H (amine) | 3350-3250 | Medium (doublet) |
| C-H (aromatic) | 3100-3000 | Medium |
| C=C, C=N (aromatic) | 1650-1550 | Strong |
| C-F | 1250-1150 | Strong |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for the structure elucidation of this compound.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
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Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled fluorine spectrum.
-
Typical parameters: 128 scans, relaxation delay of 2 seconds, spectral width of 200 ppm.
-
-
2D NMR (COSY, HSQC, HMBC): Acquire 2D spectra as needed to confirm proton-proton and proton-carbon correlations for unambiguous assignment.
4.2 Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Positive Ion Mode:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
-
Negative Ion Mode:
-
Acquire the mass spectrum in negative ion mode to observe the [M-H]⁻ ion.
-
-
High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass to confirm the elemental composition.
4.3 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet containing a small amount of the sample or use an attenuated total reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
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Acquire at least 16 scans and average them to improve the signal-to-noise ratio.
-
Visualizations
5.1 Logical Workflow for Structure Elucidation
Caption: Logical workflow for the structure elucidation of the target compound.
5.2 Potential Signaling Pathway Involvement
The 1H-pyrrolo[2,3-b]pyridine scaffold is a known "hinge-binding" motif for many protein kinases. Derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAKs), and Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] The following diagram illustrates a simplified, hypothetical signaling pathway where this compound might act as an inhibitor.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
The structural elucidation of novel compounds like this compound is a critical step in the drug discovery process. By employing a combination of modern spectroscopic techniques and logical data interpretation, the precise atomic arrangement of the molecule can be determined. This foundational knowledge is essential for understanding its structure-activity relationships and for the rational design of more potent and selective therapeutic agents. While the data presented herein is predictive, it provides a robust framework for the experimental confirmation of the structure of this promising molecule.
References
Technical Guide: 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS Number: 651744-35-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a summary of the available information for the compound with CAS number 651744-35-3, identified as 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. This molecule belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This document aims to consolidate the known chemical and physical properties of this compound. However, it is important to note that detailed pharmacological data, specific experimental protocols, and comprehensive biological activity studies for this particular compound are not extensively available in the public domain. The information presented herein is based on data aggregated from chemical suppliers and general literature on related compounds.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that experimental data for properties such as melting point, boiling point, and specific solubility are not consistently reported in available literature.
| Property | Value | Source(s) |
| CAS Number | 651744-35-3 | General Chemical Databases |
| Chemical Name | This compound | General Chemical Databases |
| Molecular Formula | C₇H₆FN₃ | [1][2] |
| Molecular Weight | 151.14 g/mol | [1][2] |
| Appearance | Assumed to be a solid at room temperature | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Storage | Recommended storage at 2-8°C in an inert atmosphere, protected from light. | [1] |
Pharmacological Context and Potential Applications
While specific pharmacological data for this compound is not publicly available, the broader class of 1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, has been extensively investigated as a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been reported as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer.
Logical Relationship: The 1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition
Caption: The 1H-pyrrolo[2,3-b]pyridine scaffold as a core for kinase inhibitors.
Published research on related compounds suggests potential, though unconfirmed, avenues of investigation for this compound. These include its potential use as an intermediate in the synthesis of more complex molecules targeting:
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Protein Kinase B (Akt): A key node in cell survival pathways.
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Fibroblast Growth Factor Receptors (FGFRs): Implicated in cell proliferation and differentiation.
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Focal Adhesion Kinase (FAK): Involved in cell adhesion and migration.
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Colony-Stimulating Factor 1 Receptor (CSF1R): A target in immunology and oncology.
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Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): Plays a role in ion channel regulation and cell survival.
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Salt-Inducible Kinases (SIKs): Involved in metabolic regulation.
Synthesis and Experimental Protocols
General Synthetic Workflow for a 4-Substituted-1H-pyrrolo[2,3-b]pyridine
Caption: A generalized workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.
Researchers interested in working with this compound would likely need to adapt known procedures for related molecules or develop novel synthetic routes. Any experimental work should be preceded by a thorough literature search for the most current synthetic methodologies.
Conclusion
This compound (CAS 651744-35-3) is a chemical entity belonging to a class of compounds with demonstrated potential in drug discovery, particularly as kinase inhibitors. While its fundamental chemical identity is established, a significant gap exists in the publicly available, detailed technical data regarding its specific physical properties, pharmacological activity, and associated experimental protocols. This guide serves as a starting point for researchers, highlighting the foundational information available and placing the compound within the broader context of its chemical class. Further empirical investigation is required to fully characterize its properties and potential applications.
References
- 1. [PDF] Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. | Semantic Scholar [semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Biological Landscape of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Analogs: A Technical Guide for Drug Discovery
Disclaimer: Publicly available data on the specific biological activity of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is limited. This guide provides a comprehensive overview of the biological activities of structurally related analogs based on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, offering insights into the potential of this chemical class for researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases. The introduction of a fluorine atom at the 4-position and an amine group at the 5-position of this scaffold suggests a high potential for potent and selective interactions with various enzymes, making it a compelling starting point for drug discovery programs. This technical guide consolidates the existing knowledge on the biological activities of analogs of this compound, with a focus on their roles as kinase inhibitors and their potential therapeutic applications.
Kinase Inhibition Profile
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant inhibitory activity against several important kinase targets implicated in cancer and other diseases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs.[1][2]
Quantitative Data on FGFR Inhibition by 1H-pyrrolo[2,3-b]pyridine Analogs
| Compound ID | Target | IC50 (nM) | Cell-Based Activity | Reference |
| 4h | FGFR1 | 7 | Inhibited breast cancer 4T1 cell proliferation | [1][2] |
| FGFR2 | 9 | [1][2] | ||
| FGFR3 | 25 | [1][2] | ||
| FGFR4 | 712 | [1][2] | ||
| 3h | FGFR (unspecified) | - | Showed activity at 10 µM in cell-based assays | [1] |
| 4a | FGFR (unspecified) | - | Showed activity at 10 µM in cell-based assays | [1] |
| 4l | FGFR (unspecified) | - | Showed activity at 10 µM in cell-based assays | [1] |
Activated Cdc42-associated kinase 1 (ACK1) Inhibition
ACK1 is a non-receptor tyrosine kinase that plays a crucial role in cell survival and proliferation, particularly in hormone-refractory cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of some ACK1 inhibitors.
While specific data for 4-fluoro-5-amino analogs is not available, the general class of pyrrolopyridines has shown promise in targeting ACK1.
Signaling Pathways
The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives stems from their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
Experimental Protocols
The following are generalized experimental protocols for assessing the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives, based on methodologies reported in the literature for similar compounds.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Methodology:
-
Reagent Preparation: The kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in an appropriate assay buffer. The test compound, in this case, a this compound analog, is serially diluted to a range of concentrations.
-
Incubation: The kinase is pre-incubated with the test compound for a defined period to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP. The reaction is allowed to proceed at a controlled temperature (typically 37°C).
-
Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as ELISA using a phospho-specific antibody or by detecting the depletion of ATP using a luminescent assay.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay is used to determine the effect of a test compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, HeLa, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or the MTT assay, which measures metabolic activity.
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.
Synthesis of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The synthesis of the core 4-fluoro-1H-pyrrolo[2,3-b]pyridine has been reported, providing a starting point for the synthesis of 5-amino derivatives.[4] The reported routes involve the regioselective fluorination of 1H-pyrrolo[2,3-b]pyridine N-oxide using either the Balz-Schiemann reaction or a lithium-halogen exchange.[4] Further synthetic steps would be required to introduce the 5-amino group.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly valuable pharmacophore in the development of kinase inhibitors and other therapeutic agents. While specific biological data for this compound is not yet in the public domain, the extensive research on its analogs strongly suggests its potential as a potent modulator of various cellular signaling pathways. The fluorination at the 4-position can enhance binding affinity and metabolic stability, while the 5-amine group provides a key interaction point for many kinase active sites.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. This should include broad kinase screening to identify primary targets and off-targets, cell-based assays to confirm cellular potency and mechanism of action, and subsequent in vivo studies to assess pharmacokinetic properties and anti-tumor efficacy. The accumulated data on related compounds provides a strong rationale for the continued exploration of this promising class of molecules in the quest for novel therapeutics.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine and its Derivatives in Drug Discovery
For Immediate Release
[City, State] – In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can effectively and selectively modulate key biological targets is paramount. This whitepaper delves into the burgeoning therapeutic potential of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, a versatile heterocyclic compound, and its derivatives. Primarily targeting a range of protein kinases, this scaffold has emerged as a significant building block in the development of next-generation inhibitors for oncology, inflammatory conditions, and other proliferative disorders. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged structure in medicinal chemistry, known for its ability to mimic the purine base of ATP and interact with the hinge region of kinase domains. The strategic introduction of a fluorine atom at the 4-position and an amine group at the 5-position of this scaffold has paved the way for the design of potent and selective inhibitors of several key enzyme families.
Key Therapeutic Targets and Mechanisms of Action
Extensive research, primarily documented in patent literature and preclinical studies, has identified several key protein kinase families as the primary therapeutic targets for derivatives of this compound. These include:
-
Janus Kinases (JAKs): This family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine signaling pathways that are central to the immune response and inflammation. Dysregulation of JAK-STAT signaling is implicated in a multitude of autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease, as well as certain cancers. Derivatives of the 4-fluoro-5-amino-pyrrolopyridine scaffold have been designed to selectively inhibit JAK family members, thereby modulating the inflammatory cascade. A novel 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold has been specifically designed for the development of selective JAK1 inhibitors.[1] The 1H-pyrrolo[2,3-b]pyridine ring system is recognized as a mimic of the pyrrolopyrimidine scaffold found in other JAK3 inhibitors.[2]
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR family of receptor tyrosine kinases (FGFR1-4) are key regulators of cell proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR signaling, often resulting from gene amplification, fusions, or activating mutations, is a known driver in various cancers, including breast, lung, and bladder cancers. The 1H-pyrrolo[2,3-b]pyridine motif serves as a potent core for FGFR inhibitors, with substitutions at the 5-position being critical for enhancing inhibitory activity.[3][4]
-
Protein Kinase B (Akt): As a central node in the PI3K/Akt/mTOR signaling pathway, Akt is a serine/threonine kinase that governs cell survival, growth, and metabolism. The pathway is frequently hyperactivated in many human cancers. The synthesis of selective Akt inhibitors has utilized 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine as a key intermediate, highlighting the utility of this scaffold in targeting this critical cancer-related pathway.[5]
Quantitative Analysis of Inhibitory Activity
The following table summarizes the inhibitory activities of representative compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold against their respective kinase targets. It is important to note that the data is for derivatives and not the core compound itself, illustrating the therapeutic potential unlocked through chemical modification of the this compound core.
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) | FGFR1 | 7 | [3][4] |
| FGFR2 | 9 | [3][4] | |
| FGFR3 | 25 | [3][4] | |
| FGFR4 | 712 | [3][4] | |
| 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (Compound 2j) | JAK1 | 2200 | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental approaches, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are representative methodologies for key experiments cited in the development of kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
General Procedure for Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives (FGFR Inhibitors)
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors often involves a multi-step process. A representative synthesis starts with a functionalized 1H-pyrrolo[2,3-b]pyridine core. For instance, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with various R-substituted aldehydes in the presence of potassium hydroxide in methanol at 50°C for 5 hours. The resulting intermediate is then subjected to a reduction reaction using triethylsilane and trifluoroacetic acid in acetonitrile at reflux for 2 hours to yield the final products.[3][4]
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against target kinases is typically determined using in vitro kinase assays. A common method involves the use of a luminescence-based assay, such as the Kinase-Glo® Luminescent Kinase Assay (Promega).
-
Reagents: Recombinant human kinase enzymes (e.g., FGFR1, JAK1), appropriate substrates (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compounds.
-
Procedure:
-
The kinase reaction is performed in a 96-well plate.
-
The test compound, diluted to various concentrations, is pre-incubated with the kinase enzyme in the reaction buffer.
-
The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The amount of ATP remaining after the reaction is quantified by adding the Kinase-Glo® reagent, which produces a luminescent signal that is inversely proportional to the kinase activity.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The IC50 values (the concentration of the inhibitor required to inhibit 50% of the kinase activity) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of the compounds on cancer cell lines are frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines (e.g., breast cancer cell lines MDA-MB-231, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel and selective kinase inhibitors. The accumulated evidence strongly suggests its utility in targeting key players in cancer and inflammatory diseases, namely the JAK and FGFR families, with potential applications against other kinases like Akt. The structure-activity relationship studies based on this core have demonstrated that modifications, particularly at the 5-amino position, can lead to significant improvements in potency and selectivity.
Future research in this area should focus on several key aspects. Firstly, the exploration of a wider range of substitutions on the pyrrolopyridine ring and the amine group to further optimize the pharmacokinetic and pharmacodynamic properties of these inhibitors. Secondly, a more comprehensive profiling of the lead compounds against a broader panel of kinases is necessary to ensure their selectivity and to identify potential off-target effects. Finally, advancing the most promising candidates into in vivo efficacy and safety studies will be crucial to translate the preclinical findings into tangible therapeutic benefits for patients. The continued investigation of this versatile scaffold holds great promise for the future of targeted therapies.
References
- 1. WO2020056132A1 - Novel fgfr inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
"in vitro evaluation of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine"
An In-depth Technical Guide to the In Vitro Evaluation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine as a Putative Kinase Inhibitor
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Derivatives of this heterocyclic system have shown a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] A significant area of interest is their development as kinase inhibitors, with several 7-azaindole-based molecules targeting kinases such as FGFR, Protein Kinase B (Akt), and Janus kinase 3 (JAK3).[2][6][7][8] This guide provides a comprehensive technical overview of a hypothetical in vitro evaluation of a novel derivative, this compound, as a potential kinase inhibitor for oncology applications. The methodologies and data presented are based on established protocols for the characterization of similar small molecule kinase inhibitors.
Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a panel of relevant kinases (e.g., FGFR1, FGFR2, FGFR3, and VEGFR2).
Methodology:
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed to measure the phosphorylation of a substrate by the target kinase.
-
Procedure:
-
The kinase, a biotinylated substrate peptide, and ATP are incubated in a kinase reaction buffer.
-
This compound is added at various concentrations (typically in a serial dilution).
-
The reaction is initiated by the addition of ATP and incubated at room temperature.
-
The reaction is stopped by the addition of a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.
-
After another incubation period, the TR-FRET signal is read on a compatible plate reader.
-
The IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.
-
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on a cancer cell line known to have dysregulated kinase signaling (e.g., a breast cancer cell line).
Methodology:
-
Assay Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density based on the measurement of cellular protein content.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with increasing concentrations of this compound for 72 hours.
-
After treatment, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured at 510 nm using a microplate reader.
-
The GI50 (concentration for 50% growth inhibition) is determined.
-
Apoptosis Assay
Objective: To determine if the observed anti-proliferative activity is due to the induction of apoptosis.
Methodology:
-
Assay Principle: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cells are treated with this compound at its GI50 concentration for 24 or 48 hours.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry.
-
Cell Migration and Invasion Assay
Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
Methodology:
-
Assay Principle: The Transwell chamber assay (or Boyden chamber assay) is used to assess cell migration and invasion. For the invasion assay, the Transwell insert is coated with a basement membrane extract (e.g., Matrigel).
-
Procedure:
-
Cancer cells, pre-treated with a sub-lethal concentration of the compound, are seeded in the upper chamber of the Transwell insert in a serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
The cells are incubated to allow for migration through the porous membrane (and invasion through the Matrigel layer).
-
Non-migrated/invaded cells on the upper surface of the membrane are removed.
-
The cells that have migrated/invaded to the lower surface are fixed and stained.
-
The number of migrated/invaded cells is quantified by counting under a microscope.
-
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| FGFR1 | 15 |
| FGFR2 | 25 |
| FGFR3 | 40 |
| VEGFR2 | >1000 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | GI50 (µM) |
| Breast Cancer (e.g., 4T1) | 0.5 |
| Normal Fibroblast (e.g., NIH-3T3) | >50 |
Table 3: Apoptosis Induction by this compound in Breast Cancer Cells
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 2.1 | 1.5 |
| Compound (GI50) | 25.4 | 10.2 |
Table 4: Effect of this compound on Cell Migration and Invasion
| Treatment | % Migration Inhibition | % Invasion Inhibition |
| Compound (sub-GI50) | 65 | 58 |
Visualization of Signaling Pathways and Workflows
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Synthesis, Biological Activity, and Structure-Activity Relationships for a Promising Scaffold in Kinase Inhibition
This technical guide provides a comprehensive overview of the discovery and development of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine derivatives, a promising scaffold in the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, biological activity, and structure-activity relationships (SAR) of this class of compounds. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for the design and development of novel therapeutics.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural similarity to purine and its ability to form key hydrogen bond interactions with biological targets. The introduction of a fluorine atom at the 4-position and an amine group at the 5-position of this scaffold can significantly modulate its physicochemical and pharmacological properties, leading to potent and selective inhibitors of various protein kinases. This guide will focus on the synthesis of the core this compound moiety and the biological evaluation of its derivatives, particularly as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Protein Kinase B (Akt/PKB) signaling pathways, which are critical in cancer progression.
Synthesis of the this compound Core
The synthesis of the specific this compound core is not explicitly detailed in a single publication. However, based on established synthetic methodologies for related pyrrolopyridine derivatives, a plausible multi-step synthetic route can be proposed. This route would likely involve the synthesis of a 4-fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine intermediate, followed by the reduction of the nitro group to the desired 5-amine.
An alternative and potentially more direct approach could involve a Buchwald-Hartwig amination of a 4-fluoro-5-halo-1H-pyrrolo[2,3-b]pyridine intermediate. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Below is a generalized workflow for the proposed synthesis:
The Emergence of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine as a Privileged Fragment in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of modern drug discovery is increasingly shaped by the principles of fragment-based lead discovery (FBLD), a powerful methodology that begins with the identification of low-molecular-weight compounds that bind weakly to a biological target. These initial "hits" are then optimized into potent and selective drug candidates. Within the vast chemical space of potential fragments, the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) has emerged as a "privileged fragment," demonstrating a remarkable propensity for interacting with a variety of important drug targets, most notably protein kinases. This technical guide focuses on a specific, promising derivative of this scaffold: 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine .
This document will serve as a comprehensive resource, detailing the physicochemical properties, synthesis, and potential applications of this fragment. It will provide an overview of relevant experimental protocols for fragment screening and validation, and explore the signaling pathways where this and related fragments have shown significant activity.
The 7-Azaindole Core: A Foundation for Potent and Selective Inhibitors
The 7-azaindole core is a bioisostere of indole and purine, and its unique electronic properties and hydrogen bonding capabilities make it an exceptional hinge-binding motif for ATP-competitive kinase inhibitors.[1][2][3] The pyridine nitrogen and the pyrrole N-H group can form a bidentate hydrogen bond with the kinase hinge region, a critical interaction for potent inhibition.[1][3] The success of the 7-azaindole scaffold is exemplified by the FDA-approved B-RAF kinase inhibitor, Vemurafenib, which was developed from a simple 7-azaindole fragment.[3][4]
Physicochemical Properties of this compound
For a fragment to be successful in FBLD, it must adhere to certain physicochemical guidelines, often referred to as the "Rule of Three." While specific experimental data for this compound is not extensively published, we can predict its properties based on its structure.
| Property | Predicted Value/Range | Significance in FBDD |
| Molecular Weight | ~153 g/mol | Adheres to the "Rule of Three" (<300 Da), ensuring good ligand efficiency. |
| cLogP | ~1.5 - 2.0 | A balanced lipophilicity is crucial for achieving solubility and cell permeability. |
| Hydrogen Bond Donors | 2 | The pyrrole N-H and the amine group can act as hydrogen bond donors. |
| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors. |
| Polar Surface Area | ~55 Ų | Contributes to solubility and membrane permeability. |
Note: These values are estimations and may vary based on experimental determination.
The introduction of a fluorine atom at the 4-position can modulate the pKa of the pyridine nitrogen and influence binding interactions through polar contacts. The amine group at the 5-position provides an additional vector for chemical modification and optimization into more potent leads.
Synthesis of this compound and its Precursors
A plausible synthetic route could involve the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, followed by nitration at the 5-position and subsequent reduction to the desired 5-amino derivative. The synthesis of the parent 4-fluoro-1H-pyrrolo[2,3-b]pyridine has been achieved via regioselective fluorination of 1H-pyrrolo[2,3-b]pyridine N-oxide using methods like the Balz-Schiemann reaction or lithium-halogen exchange.
Experimental Protocols for Fragment Screening
Identifying the weak interactions between fragments and their target proteins requires sensitive biophysical techniques. The following are standard protocols that can be employed in a fragment screening campaign for this compound.
Primary Screening: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This method assesses the thermal stability of a target protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Methodology:
-
Protein Preparation: Purify the target protein to >95% homogeneity. Dialyze into a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Library Preparation: Prepare a stock solution of this compound and other fragments in DMSO.
-
Assay Setup: In a 96-well or 384-well PCR plate, mix the target protein (final concentration 2-10 µM), a fluorescent dye (e.g., SYPRO Orange), and the fragment (final concentration 100-500 µM). Include appropriate controls (protein + dye + DMSO, protein + dye + known binder).
-
Data Acquisition: Use a real-time PCR instrument to monitor the fluorescence as the temperature is increased from 25 °C to 95 °C in increments of 0.5-1 °C.
-
Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition. A significant positive shift in Tm (e.g., > 2°C) in the presence of the fragment indicates a potential hit.
Hit Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming fragment binding and providing structural information about the interaction. Ligand-observed NMR experiments are particularly well-suited for fragment screening.
Methodology (Saturation Transfer Difference - STD NMR):
-
Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and the fragment hit (100-1000 µM) in a deuterated buffer.
-
Data Acquisition: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.
-
Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Protons on the fragment that are in close proximity to the protein will receive saturation, resulting in signals in the difference spectrum. The presence of these signals confirms binding.
Quantitative Characterization: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can provide real-time kinetic data (association and dissociation rates) and determine the binding affinity (KD) of a fragment.
Methodology:
-
Chip Preparation: Immobilize the purified target protein onto a sensor chip surface (e.g., via amine coupling).
-
Binding Analysis: Inject a series of concentrations of the fragment in solution over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the amount of bound fragment.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Caption: A typical workflow for a fragment-based drug discovery campaign.
Signaling Pathways and Biological Targets
The 7-azaindole scaffold has been successfully employed to develop inhibitors for a wide range of protein kinases, which are key components of numerous signaling pathways implicated in cancer and other diseases.[2][3]
Kinase Signaling Pathways
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as inhibitors of several important kinases, including:
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Fragment screening campaigns have identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent FAK inhibitors.
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3.
-
Protein Kinase B (Akt): Akt is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. 4-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives have been utilized in the synthesis of selective Akt inhibitors.
Caption: Major kinase signaling pathways targeted by 7-azaindole derivatives.
Conclusion
This compound represents a highly promising, yet underexplored, fragment for drug discovery. Its foundation on the well-validated 7-azaindole scaffold, combined with the strategic placement of fluoro and amino substituents, provides a compelling starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The methodologies and insights presented in this guide offer a framework for researchers to unlock the full potential of this and related fragments in their drug discovery endeavors. As biophysical screening techniques continue to advance and our understanding of target biology deepens, the strategic application of such privileged fragments will undoubtedly accelerate the journey from initial hit to life-saving medicine.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical Fragments: Fragments vs PKC-ι: 7-azaindole strikes again [practicalfragments.blogspot.com]
An In-Depth Technical Guide to 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine and its Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine and its analogs, a promising class of compounds in the field of kinase inhibitor discovery. Due to the limited publicly available data on the specific title compound, this guide draws upon extensive research on closely related 4-fluoro-7-azaindole and 5-amino-7-azaindole analogs to project its synthesis, biological activities, and therapeutic potential.
Introduction to 7-Azaindole Scaffolds in Drug Discovery
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors. Its bioisosteric relationship with purines allows it to effectively compete with ATP for the binding pocket of various kinases. The strategic placement of substituents on the 7-azaindole ring system enables the fine-tuning of potency, selectivity, and pharmacokinetic properties. Fluorine substitution, in particular, is a common strategy to enhance metabolic stability and binding affinity. The introduction of an amino group can provide a key interaction point with the target protein and serve as a handle for further chemical modification.
Synthesis of this compound and Analogs
General Synthetic Strategies
Two primary routes for the synthesis of the 4-fluoro-7-azaindole core have been described:
-
Balz-Schiemann Reaction: This method involves the diazotization of a 4-amino-7-azaindole precursor, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.
-
Lithium-Halogen Exchange: This approach utilizes a 4-bromo or 4-iodo-7-azaindole intermediate. A lithium-halogen exchange reaction followed by quenching with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), can introduce the fluorine atom at the C4 position.[1][2][3]
The introduction of the 5-amino group could potentially be achieved through nitration of the 4-fluoro-7-azaindole core, followed by reduction of the nitro group. However, regioselectivity of the nitration reaction would be a critical factor to control.
Illustrative Experimental Protocol for the Synthesis of a 4-Fluoro-7-Azaindole Analog
The following protocol is adapted from the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine and serves as a foundational method that could be adapted for the synthesis of the title compound.
Step 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
To a solution of 1H-pyrrolo[2,3-b]pyridine N-oxide in DMF, methanesulfonic anhydride and tetramethylammonium bromide are added. The reaction mixture is stirred at room temperature, and the desired 4-bromo-1H-pyrrolo[2,3-b]pyridine is isolated by crystallization after neutralization.[1]
Step 2: N-Protection
The resulting 4-bromo-1H-pyrrolo[2,3-b]pyridine is protected at the N1 position, for example, with a triisopropylsilyl (TIPS) group, to prevent side reactions in the subsequent lithiation step.
Step 3: Fluorination via Lithium-Halogen Exchange
The N-protected 4-bromo-7-azaindole is dissolved in an anhydrous aprotic solvent like THF and cooled to -78 °C. A solution of n-butyllithium is added dropwise to perform the lithium-halogen exchange. After stirring for a short period, a solution of an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide) in THF is added. The reaction is quenched, and the N-protecting group is removed to yield 4-fluoro-1H-pyrrolo[2,3-b]pyridine.[1]
Biological Activity and Therapeutic Potential
Analogs of this compound have demonstrated significant potential as inhibitors of several key kinases implicated in cancer and other diseases. These include the Transforming Growth Factor-beta Receptor I (TGFβRI), Fibroblast Growth Factor Receptors (FGFRs), and Colony-Stimulating Factor 1 Receptor (CSF1R).
Inhibition of TGFβRI
The TGF-β signaling pathway plays a crucial role in tumor progression and immune evasion.[4][5] Small molecule inhibitors of TGFβRI can block this signaling and enhance anti-tumor immunity.[6][7] 4-Azaindole derivatives have been identified as potent and selective inhibitors of TGFβRI.[6][7]
Table 1: Biological Activity of 4-Azaindole Analogs as TGFβRI Inhibitors
| Compound | TGFβRI IC50 (nM) | Cellular Assay (pSMAD) IC50 (nM) |
| Analog 1 | 2 | 450 |
| Analog 2 | 5 | 68 |
Data inferred from analogs described in the literature.[6]
Inhibition of FGFR
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is frequently dysregulated in various cancers.[8][9] 7-Azaindole-based compounds have been developed as potent inhibitors of FGFRs.[10][11][12][13]
Table 2: Biological Activity of 7-Azaindole Analogs as FGFR Inhibitors
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Analog 3 | 7 | 9 | 25 | 712 |
| Analog 4 | 1.9 (µM) | - | - | - |
Data inferred from analogs described in the literature.[13]
Inhibition of CSF1R
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a key regulator of macrophage differentiation and survival.[14] In the tumor microenvironment, CSF1R signaling on tumor-associated macrophages (TAMs) promotes tumor growth and metastasis. Inhibition of CSF1R is a promising strategy to modulate the tumor immune microenvironment.[15] 7-Azaindole derivatives have been identified as effective CSF1R inhibitors.[16]
Table 3: Biological Activity of 7-Azaindole Analogs as CSF1R Inhibitors
| Compound | CSF1R IC50 (nM) |
| Pexidartinib (7-azaindole analog) | 10 |
| Analog 5 | 8.1 |
Data inferred from analogs described in the literature.[15]
Signaling Pathways and Experimental Workflows
The inhibitory activity of this compound analogs on their target kinases disrupts downstream signaling pathways, leading to anti-tumor effects.
TGF-β Signaling Pathway
Caption: TGF-β signaling pathway and the point of inhibition by 4-azaindole analogs.
FGFR Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. | Semantic Scholar [semanticscholar.org]
- 3. Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment [mdpi.com]
- 6. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. adooq.com [adooq.com]
- 16. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-amine, also known as 5-amino-4-fluoro-7-azaindole, is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of potent and selective kinase inhibitors. The 7-azaindole scaffold is recognized as a privileged structure in kinase inhibitor design as it can mimic the hinge-binding motif of ATP, forming key hydrogen bond interactions within the kinase active site. The strategic placement of a fluorine atom at the 4-position can enhance binding affinity and modulate the physicochemical properties of the final compound, such as metabolic stability and cell permeability. The amino group at the 5-position serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
This document provides detailed application notes and experimental protocols for the utilization of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine in the synthesis of inhibitors targeting various kinase families, including Anaplastic Lymphoma Kinase (ALK), C-ros oncogene 1 (ROS1), Transforming Growth Factor-beta Receptor I (TGF-βRI), and Fibroblast Growth Factor Receptor (FGFR).
Kinase Targets and Signaling Pathways
Kinase inhibitors are a major class of targeted cancer therapeutics. The 7-azaindole scaffold has been successfully employed to develop inhibitors against a range of kinases implicated in cancer progression.
Anaplastic Lymphoma Kinase (ALK) and C-ros oncogene 1 (ROS1): ALK and ROS1 are receptor tyrosine kinases that can become oncogenic drivers in various cancers, most notably in non-small cell lung cancer (NSCLC), through chromosomal rearrangements. These fusion proteins lead to constitutive kinase activity, driving downstream signaling pathways that promote cell proliferation, survival, and metastasis. Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[1][2]
Transforming Growth Factor-beta Receptor I (TGF-βRI): The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in later stages. TGF-βRI is a serine/threonine kinase that, upon activation by TGF-β ligands, phosphorylates downstream SMAD proteins, leading to their nuclear translocation and regulation of target gene expression involved in cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT).[3][4][5]
Fibroblast Growth Factor Receptors (FGFRs): The FGFR family of receptor tyrosine kinases is involved in various cellular processes, including proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, through gene amplification, mutations, or fusions, is implicated in the pathogenesis of numerous cancers. Upon ligand binding, FGFRs dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[6][7]
Quantitative Data Summary
The following table summarizes the in vitro potency of representative kinase inhibitors synthesized from 4-fluoro-7-azaindole and related scaffolds. This data highlights the potential of this chemical starting material in generating highly active compounds against various kinase targets.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| ALK/ROS1 Inhibitor (Exemplar) | |||
| Lorlatinib (PF-06463922) | ALK, ROS1 | ALK: <0.07, ROS1: <0.02 | [8] |
| TGF-βRI Inhibitor Series | |||
| Compound 3f | TGF-βRI | 2 | [9] |
| FGFR Inhibitor Series | |||
| Compound 4h | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | |
| CDK8 Inhibitor Series | |||
| Compound 6 | CDK8 | 51.3 | [1] |
| c-Met Inhibitor | |||
| Compound 9 | c-Met | 22.8 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and final kinase inhibitors starting from or incorporating the this compound scaffold.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the coupling of a functionalized 4-fluoro-7-azaindole with a boronic acid or ester, a common strategy to introduce aryl or heteroaryl moieties.
Materials:
-
Substituted 4-fluoro-7-azaindole (e.g., 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine) (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add the substituted 4-fluoro-7-azaindole, aryl/heteroaryl boronic acid/ester, and base.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N cross-coupling of an amine with a halogenated 4-fluoro-7-azaindole, a key step in constructing many kinase inhibitors.
Materials:
-
Halogenated 4-fluoro-7-azaindole (e.g., 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.02 equiv)
-
Ligand (e.g., XPhos, RuPhos) (0.04 equiv)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with nitrogen or argon.
-
Add the anhydrous solvent, followed by the halogenated 4-fluoro-7-azaindole and the amine.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the aminated product.
Protocol 3: Synthesis of a Urea-Containing Kinase Inhibitor
This protocol details the synthesis of a urea-functionalized kinase inhibitor, a common pharmacophore in this class of drugs, starting from this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl isocyanate (1.1 equiv)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the aryl isocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring for the formation of a precipitate.
-
If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired urea derivative.
Visualizations
Signaling Pathway Diagrams
Caption: ALK/ROS1 Signaling Pathway and Inhibition.
Caption: TGF-β Signaling Pathway and Inhibition.
Caption: FGFR Signaling Pathway and Inhibition.
Experimental Workflow Diagram
Caption: General Synthetic Workflow for Kinase Inhibitors.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its inherent structural features, combined with the potential for diverse chemical modifications at the 5-amino position, provide a robust platform for the development of potent and selective drug candidates targeting key oncogenic signaling pathways. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of novel kinase inhibitors based on the 7-azaindole scaffold.
References
- 1. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. mdpi.com [mdpi.com]
- 6. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Suzuki-Miyaura Coupling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the Suzuki coupling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a prevalent motif in medicinal chemistry. The protocol herein is based on established methodologies for the coupling of substituted 7-azaindoles and related nitrogen-rich heterocycles.[2][3][4]
The presence of both a fluorine atom and a free amino group on the 7-azaindole core presents unique challenges and opportunities. The electron-withdrawing nature of the fluorine can influence the reactivity of the coupling site, while the amino group may require protection or specific reaction conditions to prevent side reactions. This protocol provides a robust starting point for researchers, with recommendations for catalyst/ligand systems, bases, and solvents that have proven effective for similar substrates.
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should note that optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific boronic acids to achieve optimal yields.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G2) (1-10 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-20 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/ethanol, acetonitrile/water)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate or oil bath
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-2.0 eq.), the palladium catalyst (see Table 1 for recommendations), the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The total solvent volume should be sufficient to dissolve the reactants, typically a concentration of 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) with vigorous stirring. The use of microwave irradiation can also be employed to accelerate the reaction.[5]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound based on successful couplings of similar 7-azaindole derivatives.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Notes | Reference |
| Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 - 110 | Good for a broad range of aryl boronic acids. | [6] |
| Pd(OAc)₂ (3) | SPhos (7.5) | K₃PO₄ (2) | MeCN/H₂O (3:2) | Reflux | Effective for unprotected azaindoles. | [3] |
| XPhos Pd G2 (2-5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | Pre-catalyst, good for challenging couplings. | [7] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | A classic catalyst, may require longer reaction times. | [8] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A flowchart outlining the key steps of the experimental protocol.
Discussion and Considerations
-
N-Protection: The pyrrole nitrogen of the 7-azaindole core can be acidic and may interfere with the catalytic cycle. While many Suzuki couplings on azaindoles proceed without N-protection, particularly with robust catalyst systems, protection of the pyrrole nitrogen (e.g., as a SEM, Boc, or PMB group) may be beneficial in cases of low yield or side product formation.[3][4]
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is crucial for a successful reaction. For electron-rich heterocycles like 7-azaindoles, bulky electron-rich phosphine ligands such as SPhos and XPhos often provide excellent results by promoting the oxidative addition and reductive elimination steps.[2][6] Pre-catalysts like XPhos Pd G2 can offer improved activity and stability.
-
Base and Solvent: The choice of base and solvent system can significantly impact the reaction outcome. Carbonate and phosphate bases are commonly used. A mixed solvent system containing water is often necessary to facilitate the dissolution of the base and the boronic acid.[8]
-
Boronic Acid Scope: The reaction conditions provided are expected to be compatible with a wide range of aryl and heteroaryl boronic acids. Both electron-donating and electron-withdrawing substituents on the boronic acid are generally well-tolerated.[6]
-
Potential Side Reactions: Potential side reactions include debromination of the starting material (if a bromo-substituted precursor is used) and homocoupling of the boronic acid. Careful control of the reaction temperature and stoichiometry can help to minimize these side products.
This application note provides a comprehensive starting point for researchers performing Suzuki-Miyaura coupling reactions with this compound. By following the detailed protocol and considering the key parameters discussed, scientists can efficiently synthesize a diverse range of valuable compounds for drug discovery and development.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic analysis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The aberrant activation of FGFR signaling is a crucial driver in various cancers, making it a compelling target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a promising core structure for the development of selective and potent FGFR inhibitors.
Introduction to FGFR Signaling
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play pivotal roles in cell proliferation, differentiation, migration, and angiogenesis.[1][2] Upon binding to their fibroblast growth factor (FGF) ligands, FGFRs dimerize and undergo trans-autophosphorylation of their intracellular kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are central to cell survival and growth.[3][4][5][6] Dysregulation of FGFR signaling, through gene amplification, activating mutations, or chromosomal translocations, is implicated in the pathogenesis of numerous cancers, including breast, lung, bladder, and liver cancer.[1] Therefore, the development of small molecule inhibitors that target the ATP-binding site of FGFRs is a clinically validated strategy for cancer therapy.
Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The 1H-pyrrolo[2,3-b]pyridine core can be synthesized through various strategies, with the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions being prominent methods.
General Synthetic Strategies
-
Fischer Indole Synthesis: This classical method involves the acid-catalyzed reaction of a substituted 2-pyridylhydrazine with an appropriate ketone or aldehyde to form the 7-azaindole ring system.[7][8][9] This approach is versatile for introducing diversity at the 2- and 3-positions of the pyrrolo[2,3-b]pyridine core.
-
Sonogashira Coupling and Cyclization: A powerful strategy involves the Sonogashira coupling of a halogenated aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to construct the pyrrole ring.[10][11][12][13][14] This method offers a modular approach to assemble substituted 1H-pyrrolo[2,3-b]pyridines.
-
Cyclocondensation Reactions: The reaction of substituted 2-aminopyrroles with various reagents can also lead to the formation of the fused pyridine ring, providing another avenue for synthesizing this scaffold.[15][16][17]
Experimental Protocol: Synthesis of a Substituted 1H-Pyrrolo[2,3-b]pyridine Derivative
This protocol describes a representative synthesis of a substituted 1H-pyrrolo[2,3-b]pyridine derivative, adapted from published procedures.[1]
Step 1: Synthesis of (E)-3-(3,5-dimethoxyphenyl)-1-(5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one (Intermediate 3a-3k)
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in methanol (7 mL), add the appropriately substituted benzaldehyde (1.1 mmol) and potassium hydroxide (5.0 mmol).
-
Stir the reaction mixture at 50 °C for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of methanol and dichloromethane as the eluent to afford the desired intermediate.
Step 2: Reduction to the Final Product (Compound 4a-4l)
-
To a solution of the intermediate from Step 1 (0.31 mmol) in acetonitrile (7 mL), add triethylsilane (6.26 mmol) and trifluoroacetic acid (6.54 mmol).
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the final 1H-pyrrolo[2,3-b]pyridine derivative.
Biological Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The inhibitory activity of the synthesized compounds against FGFRs is evaluated through a series of in vitro assays.
Data Presentation: In Vitro FGFR Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various FGFR isoforms.
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 1 | 1900 | - | - | - | [1] |
| 4h | 7 | 9 | 25 | 712 | [1][18] |
| 6A | 1565 | 1149 | 277 | 190 | [19] |
| 6O | >50,000 | 35,482 | >30,000 | 75.3 | [19] |
| Compound | Antiproliferative Activity (IC₅₀, µM) | ||
| HepG-2 | MCF-7 | HCT-116 | |
| 5a | 3.42 ± 1.31 | - | - |
| 5b | 3.56 ± 1.5 | - | - |
Note: "-" indicates data not available.
Experimental Protocols
FGFR Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of inhibitors to FGFR.
Materials:
-
FGFR enzyme (e.g., FGFR3)
-
Eu-anti-tag antibody
-
Kinase Tracer 236 (Alexa Fluor® 647-labeled)
-
1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives)
-
384-well plate
Procedure:
-
Prepare a serial dilution of the test compounds in 1X Kinase Buffer A.
-
Prepare a mixture of the FGFR kinase and the Eu-anti-tag antibody in 1X Kinase Buffer A.
-
Prepare the Kinase Tracer 236 solution in 1X Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with known FGFR alterations (e.g., BT-474)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate overnight.
-
Treat the cells with various concentrations of the 1H-pyrrolo[2,3-b]pyridine derivatives and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
Western Blot Analysis of FGFR Signaling Pathway
This protocol is for the detection of phosphorylated FGFR and downstream signaling proteins.
Materials:
-
Cancer cell line
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
FGFR Signaling Pathway
Caption: The FGFR signaling pathway and the point of inhibition.
General Synthetic Workflow
Caption: General workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.
Kinase Assay Experimental Workflow
Caption: Workflow for a TR-FRET based FGFR kinase inhibition assay.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed One-Pot Sonogashira Coupling, exo-dig Cyclization and Hydride Transfer Reaction: Synthesis of Pyridine-Substituted Pyrroles | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 15. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds [ideas.repec.org]
- 16. researchgate.net [researchgate.net]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Application of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, also known as 4-fluoro-5-amino-7-azaindole, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is recognized as a "privileged" structure due to its ability to mimic the purine core of ATP, making it an excellent hinge-binding motif for various protein kinases.[1][2][3] The introduction of a fluorine atom at the 4-position can modulate the physicochemical properties of the molecule, such as pKa and lipophilicity, potentially enhancing membrane permeability and metabolic stability.[4] The 5-amino group provides a crucial handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for drug discovery programs. This document outlines the applications of this versatile building block, particularly in the development of kinase inhibitors, and provides detailed protocols for its utilization.
Application in Medicinal Chemistry: A Key Building Block for Kinase Inhibitors
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of potent and selective kinase inhibitors.[1][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 7-azaindole core of the title compound can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3]
Derivatives of the closely related 4-fluoro-7-azaindole scaffold have shown inhibitory activity against several important kinase targets, including:
-
c-Met (Hepatocyte Growth Factor Receptor): Dysregulation of the c-Met signaling pathway is associated with tumor growth, invasion, and metastasis. Inhibitors based on the 4-fluoro-7-azaindole scaffold have been designed to target this kinase.[1]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driving factor in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of potent FGFR inhibitors.
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): CSF-1R is involved in the regulation of macrophages and osteoclasts, making it a target for inflammatory diseases and certain cancers.
-
Extracellular signal-regulated kinase 5 (Erk5): The Erk5 signaling pathway is implicated in cancer cell proliferation and survival.[6]
The 5-amino group of this compound serves as a versatile point of attachment for various side chains, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[7]
Quantitative Data on Related Kinase Inhibitors
While specific quantitative data for direct derivatives of this compound is not extensively available in the public domain, the following table summarizes the biological activity of closely related fluorinated 7-azaindole derivatives against various kinase targets. This data provides valuable insights into the potential of this scaffold.
| Compound Structure (Analog) | Target Kinase | IC50 (nM) | Reference |
| Analog 1: 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivative | c-Met | 20 | [1] |
| Analog 2: 3,5-disubstituted-7-azaindole | CDK2 | Varies | [2] |
| Analog 3: 5-Fluoro-7-azaindole derivative | Cdc7 | Varies | [1][8] |
| Analog 4: 7-azaindole derivative | Erk5 | 4.56 µg/mL (IC50) | [6] |
| Analog 5: 5-substituted azaindole urea | Influenza PB2 | Varies | [7] |
Note: The data presented is for analogous compounds and should be considered as indicative of the potential for derivatives of this compound.
Experimental Protocols
The following are representative protocols for the synthesis and functionalization of kinase inhibitors using a 4-fluoro-7-azaindole scaffold. These protocols are adapted from literature procedures for analogous compounds and should be optimized for specific substrates.
Protocol 1: Synthesis of this compound (Hypothetical Route)
A plausible synthetic route to the title compound involves the nitration of 4-fluoro-1H-pyrrolo[2,3-b]pyridine followed by reduction of the nitro group.
Step 1: Nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Pour the reaction mixture slowly onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Step 2: Reduction of the Nitro Group
-
To a solution of 4-fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol 2: Buchwald-Hartwig Amination for C-N Cross-Coupling
This protocol describes a general procedure for the coupling of an aryl halide with this compound.
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired aryl halide (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) with a suitable ligand (e.g., BINAP, 0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the vessel.
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Kinase Inhibition Assay (General Procedure)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled [γ-32P]ATP or in a system with a detection antibody).
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at a specified temperature (e.g., 30 °C) for a set period.
-
Stop the reaction and measure the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For ELISA-based assays, this involves detection with a phospho-specific antibody.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Caption: A representative kinase signaling pathway targeted by 7-azaindole inhibitors.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 6. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
"experimental procedure for N-arylation of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine"
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] Functionalization of this core, particularly through the formation of carbon-nitrogen bonds, is a critical step in the synthesis of novel drug candidates. This application note provides detailed experimental protocols for the N-arylation of the exocyclic amino group of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, a key intermediate for the development of various therapeutic agents. Three common and effective cross-coupling methodologies are presented: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling.
Overview of N-Arylation Methods
The N-arylation of this compound can be achieved through several transition metal-catalyzed cross-coupling reactions. The choice of method often depends on the nature of the arylating agent, functional group tolerance, and desired reaction conditions.
-
Buchwald-Hartwig Amination: A versatile palladium-catalyzed reaction between an amine and an aryl halide (or triflate).[2][3] It is known for its broad substrate scope and high functional group tolerance.
-
Ullmann Condensation: A classical copper-catalyzed reaction between an amine and an aryl halide.[4] While traditionally requiring harsh conditions, modern protocols often employ ligands to facilitate the reaction under milder temperatures.
-
Chan-Lam Coupling: A copper-catalyzed reaction between an amine and an arylboronic acid.[5][6][7] A key advantage of this method is that it can often be performed at room temperature and open to the air.
Experimental Protocols
Protocol 1: Buchwald-Hartwig N-Arylation of this compound with Aryl Halides
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with various aryl halides.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chloro-toluene, 1-iodonaphthalene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).
-
Add the base (2.0 mmol) to the tube.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
Quantitative Data Summary (Buchwald-Hartwig Amination):
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 85 |
| 4-Chlorotoluene | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | Toluene | 110 | 24 | 78 |
| 1-Iodonaphthalene | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 90 | 12 | 92 |
Note: The above data are representative and may require optimization for specific substrates.
Protocol 2: Ullmann Condensation for N-Arylation of this compound with Aryl Halides
This protocol outlines a ligand-assisted copper-catalyzed N-arylation of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, 4-bromobenzonitrile)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMSO, DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the aryl halide (1.5 mmol), CuI (0.1 mmol), and the ligand (0.2 mmol).
-
Add the base (2.5 mmol) and the solvent (5 mL).
-
Stir the mixture at the indicated temperature (typically 90-120 °C) for the specified duration (typically 24-48 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-arylated product.
Quantitative Data Summary (Ullmann Condensation):
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 110 | 36 | 75 |
| 4-Bromobenzonitrile | CuI (10) | N,N'-DMEDA (20) | Cs₂CO₃ | DMF | 120 | 48 | 68 |
Note: The above data are representative and may require optimization for specific substrates.
Protocol 3: Chan-Lam Coupling for N-Arylation of this compound with Arylboronic Acids
This protocol details the copper-catalyzed N-arylation using arylboronic acids, often under milder, aerobic conditions.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., triethylamine, pyridine)
-
Solvent (e.g., dichloromethane, methanol)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and Cu(OAc)₂ (1.0-2.0 mmol).
-
Add the solvent (10 mL) and the base (2.0-3.0 mmol).
-
Stir the reaction mixture at room temperature, open to the air, for the specified time (typically 24-72 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Quantitative Data Summary (Chan-Lam Coupling):
| Arylboronic Acid | Catalyst (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Cu(OAc)₂ (1.5) | Pyridine (2.0) | DCM | RT | 48 | 93[5] |
| 4-Methoxyphenylboronic Acid | Cu(OAc)₂ (1.5) | Triethylamine (2.0) | Methanol | RT | 72 | 88 |
Note: The above data are representative and may require optimization for specific substrates.
Visualizations
Experimental Workflow for N-Arylation
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Chan-Lam Coupling [organic-chemistry.org]
Application Notes and Protocols for 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is a fluorinated derivative of the 7-azaindole scaffold, a privileged heterocyclic motif in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This building block is of particular interest in the development of kinase inhibitors, where the pyrrolo[2,3-b]pyridine core can serve as a hinge-binding moiety in the ATP-binding site of various kinases. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent and selective kinase inhibitors.
Applications in Kinase Inhibitor Synthesis
The this compound scaffold is a key component in the synthesis of inhibitors for several important kinase targets, including Anaplastic Lymphoma Kinase (ALK), C-ros oncogene 1 (ROS1), and Protein Kinase B (Akt). These kinases are implicated in various cancers, making them attractive targets for therapeutic intervention. The fluorine substituent at the 4-position and the amino group at the 5-position of the pyrrolopyridine ring provide handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
A notable application of a similar scaffold is in the synthesis of potent and selective inhibitors of Protein Kinase B (Akt). Signaling through the PI3K/Akt pathway is frequently deregulated in cancer. The pyrrolo[2,3-d]pyrimidine scaffold, a close analogue of pyrrolo[2,3-b]pyridine, has been utilized in the development of ATP-competitive inhibitors of Akt.[1]
Quantitative Data: Representative Kinase Inhibitor Potency
The following table summarizes the inhibitory activity of representative compounds containing a related pyrrolo[2,3-d]pyrimidine core against Protein Kinase B (PKB/Akt) and the closely related Protein Kinase A (PKA), demonstrating the potential for achieving high potency and selectivity.
| Compound ID | Target Kinase | IC50 (nM)[1] | Selectivity (PKA/PKB)[1] |
| 1 | PKBβ | 16 | 28 |
| 2 | PKBβ | 11 | 40 |
| 3 | PKBβ | 9 | >100 |
Experimental Protocols
The following is a representative protocol for the synthesis of a kinase inhibitor using a fluorinated pyrrolopyridine scaffold, adapted from methodologies for the synthesis of Akt inhibitors.[1] This protocol outlines a key Buchwald-Hartwig amination step.
Protocol: Buchwald-Hartwig Amination for the Synthesis of a Pyrrolopyridine-based Kinase Inhibitor
This protocol describes the coupling of a protected this compound derivative with a suitable piperidine-containing fragment.
Materials:
-
Protected this compound (e.g., with a Boc or SEM protecting group)
-
Substituted piperidine derivative
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium Carbonate - Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To an oven-dried reaction flask, add the protected this compound (1.0 eq), the substituted piperidine derivative (1.2 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and the ligand (e.g., Xantphos, 0.1 eq) to the flask under the inert atmosphere.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Subsequent deprotection of the protecting group will yield the final inhibitor.
Visualizations
Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway, a critical pathway in cell survival and proliferation that is often targeted by inhibitors derived from the this compound scaffold.
Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: General workflow for kinase inhibitor synthesis.
References
Application Notes and Protocols for Cellular Assays of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of cellular assays to characterize the activity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine derivatives. The protocols detailed below are foundational for assessing the cytotoxic effects, target engagement, and mechanism of action of this class of compounds, which are frequently investigated as kinase inhibitors.[1][2][3][4]
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of numerous kinase inhibitors targeting various signaling pathways implicated in diseases such as cancer.[1][2][4][5] Derivatives of this scaffold have shown potent inhibitory activity against kinases like Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Protein Kinase B (Akt).[1][2][3] The introduction of a fluorine atom at the 4-position and an amine group at the 5-position of the pyrrolo[2,3-b]pyridine core can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. Therefore, robust cellular assays are crucial for the preclinical development of these derivatives.[6]
This document outlines protocols for three key cellular assays: a cell viability assay to determine cytotoxic or anti-proliferative effects, a Cellular Thermal Shift Assay (CETSA) to confirm target engagement, and Western blotting to analyze the modulation of downstream signaling pathways.
Data Presentation
The quantitative data generated from these assays should be summarized for clear interpretation and comparison.
Table 1: Cell Viability Assay Results
| Compound ID | Concentration (µM) | Cell Line | % Viability (Mean ± SD) | IC50 (µM) |
| Compound X | 0.1 | Cell Line A | 95 ± 5 | |
| 1 | 70 ± 8 | |||
| 10 | 45 ± 6 | 8.5 | ||
| 100 | 10 ± 3 | |||
| Compound Y | 0.1 | Cell Line A | 98 ± 4 | |
| 1 | 90 ± 7 | |||
| 10 | 85 ± 5 | >100 | ||
| 100 | 80 ± 6 | |||
| Staurosporine | 0.01 | Cell Line A | 80 ± 9 | |
| 0.1 | 50 ± 7 | |||
| 1 | 15 ± 4 | 0.09 | ||
| 10 | 5 ± 2 |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Compound ID | Concentration (µM) | Target Protein | Tagg Shift (°C) (Mean ± SD) |
| Compound X | 10 | Kinase A | +3.5 ± 0.4 |
| Compound Y | 10 | Kinase A | +0.2 ± 0.3 |
| Vehicle | - | Kinase A | 0 |
Table 3: Western Blot Analysis of Signaling Pathway Modulation
| Compound ID | Concentration (µM) | Target Protein | Phospho-Target (Fold Change vs. Vehicle) | Downstream Marker 1 (Fold Change vs. Vehicle) | Downstream Marker 2 (Fold Change vs. Vehicle) |
| Compound X | 1 | Kinase A | 0.2 ± 0.05 | 0.3 ± 0.08 | 0.4 ± 0.1 |
| 10 | Kinase A | 0.05 ± 0.02 | 0.1 ± 0.04 | 0.15 ± 0.06 | |
| Compound Y | 1 | Kinase A | 0.9 ± 0.1 | 1.1 ± 0.2 | 0.95 ± 0.15 |
| 10 | Kinase A | 0.85 ± 0.12 | 0.9 ± 0.18 | 1.0 ± 0.2 | |
| Vehicle | - | Kinase A | 1.0 | 1.0 | 1.0 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7][8]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[7]
-
Prepare serial dilutions of the this compound derivatives in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C.[1]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8][9]
-
Aspirate the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at 570-590 nm using a microplate reader.[8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[10][11]
Materials:
-
Cell culture dishes
-
Complete cell culture medium
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
Protocol:
-
Culture cells to 80-90% confluency in culture dishes.
-
Treat the cells with the desired concentrations of the this compound derivatives or vehicle control for 1-2 hours at 37°C.[10][12][13]
-
Harvest the cells, wash with PBS, and resuspend the cell pellet in lysis buffer.
-
Aliquot the cell lysate into PCR tubes or a 384-well PCR plate.[10]
-
Heat the samples in a thermocycler for 3-5 minutes across a temperature gradient (e.g., 40-70°C).[10][13]
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen and subsequent thawing).[12]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a complex mixture, allowing for the analysis of changes in protein expression and phosphorylation states, which are indicative of signaling pathway modulation.[14]
Materials:
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[14]
-
Primary antibodies (total and phospho-specific for the target kinase and downstream effectors)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed and treat cells with the this compound derivatives as described for the desired endpoint.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software.
Visualizations
Caption: Overall experimental workflow for cellular assay development.
Caption: A generic kinase signaling pathway targeted by inhibitors.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2.6. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for High-Throughput Screening with 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Fluoro-1H-pyrrolo[2,3-B]pyridine, a derivative of 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to purines allows it to function as a hinge-binder for a variety of protein kinases, making libraries based on this core highly valuable for drug discovery, particularly in oncology and virology. This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) campaigns using libraries of compounds derived from this scaffold. The focus is on identifying novel inhibitors for therapeutically relevant targets such as Fibroblast Growth Factor Receptors (FGFRs) and viral proteins.
Target Spotlight: Kinase Inhibition
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against several protein kinases.[1] These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many cancers.[2] High-throughput screening of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine libraries can identify selective and potent kinase inhibitors.
Fibroblast Growth Factor Receptor (FGFR)
Abnormal activation of the FGFR signaling pathway is implicated in various tumors.[1][2] Small molecule inhibitors targeting the ATP-binding site of FGFRs are a promising therapeutic strategy.[2] A notable example is compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, which has shown potent, pan-FGFR inhibitory activity.[1][2]
Table 1: Inhibitory Activity of Compound 4h against FGFR Isoforms
| Target | IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
| Data sourced from studies on 1H-pyrrolo[2,3-b]pyridine derivatives.[1][2] |
Target Spotlight: Antiviral Activity
Beyond kinases, this scaffold has shown promise in targeting viral proteins. For instance, a derivative of 5-fluoro-1H-pyrrolo[2,3-b]pyridine has been identified as a potent inhibitor of the PB2 subunit of the influenza RNA-dependent RNA polymerase (RdRP), a key target for anti-influenza drug development.[3]
Table 2: Activity Profile of a 5-fluoro-1H-pyrrolo[2,3-b]pyridine Derivative (Compound 12b) against Influenza PB2
| Assay Type | Parameter | Value (µM) |
| Surface Plasmon Resonance (SPR) | KD | 0.11 |
| Isothermal Titration Calorimetry (ITC) | KD | 0.19 |
| Antiviral Activity | EC50 | 1.025 |
| Cellular Cytotoxicity | CC50 | >100 |
| Data from a study on PB2 inhibitors.[3] |
High-Throughput Screening Workflow
A typical HTS campaign involves several stages, from assay development to hit validation, to identify promising lead compounds from a library.[3][4]
A typical high-throughput screening workflow.
Experimental Protocols
Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol is designed to measure the inhibition of FGFR kinase activity. It is a robust assay suitable for HTS.[5][6]
Materials:
-
FGFR enzyme (recombinant)
-
Biotinylated substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)
-
This compound library compounds
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665
-
Stop Solution (e.g., EDTA in detection buffer)
-
384-well low-volume white plates
Procedure:
-
Compound Dispensing : Dispense 50 nL of library compounds (in DMSO) into the 384-well assay plates. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme Preparation : Prepare a solution of FGFR enzyme in assay buffer at 2x the final concentration.
-
Enzyme Addition : Add 5 µL of the 2x enzyme solution to each well.
-
Incubation : Incubate for 15 minutes at room temperature.
-
Substrate/ATP Mix : Prepare a 2x solution of the biotinylated substrate peptide and ATP in assay buffer.
-
Initiate Reaction : Add 5 µL of the 2x substrate/ATP mix to each well to start the kinase reaction. The final volume should be 10 µL.
-
Reaction Incubation : Incubate for 60 minutes at room temperature.
-
Stop and Detect : Add 10 µL of the HTRF detection reagents premixed in stop solution to each well.
-
Final Incubation : Incubate for 60 minutes at room temperature, protected from light.
-
Read Plate : Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.
-
Data Analysis : Calculate the HTRF ratio (665nm/620nm * 10,000) and determine the percent inhibition for each compound.
Cell-Based Assay: Cell Viability (MTT Assay)
This protocol measures the effect of library compounds on cancer cell proliferation.
Materials:
-
Cancer cell line with activated FGFR signaling (e.g., 4T1 breast cancer cells)[1]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding : Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment : Add serial dilutions of the library compounds to the wells. Include a vehicle control (DMSO).
-
Incubation : Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition : Add 10 µL of MTT solution to each well.
-
Formazan Formation : Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization : Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read Plate : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for active compounds.
Cell-Based Assay: Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay determines if the observed anti-proliferative effects are due to the induction of apoptosis.[7][8]
Materials:
-
Cancer cell line
-
Library compounds
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1x Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment : Seed cells in 6-well plates and treat with compounds at their IC50 concentration for 24-48 hours.
-
Cell Harvesting : Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension : Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Staining : Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution : Add 400 µL of 1x Binding Buffer to each tube.
-
Analysis : Analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Signaling Pathway Visualization
The FGFR signaling cascade is a key pathway in cell proliferation, survival, and differentiation.[9][10] Inhibition of this pathway is a primary goal for many cancer therapies.
FGFR signaling pathway and point of inhibition.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 2. researchgate.net [researchgate.net]
- 3. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. kumc.edu [kumc.edu]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, a key intermediate in the development of various therapeutic agents. The protocols are designed to be robust and scalable, suitable for kilogram-scale production in a drug development setting.
Synthetic Strategy Overview
The recommended scalable synthetic route to this compound (4) involves a three-stage process commencing with the commercially available 7-azaindole (1). The overall strategy is outlined below:
-
Stage 1: Fluorination - Introduction of a fluorine atom at the C4 position of the 7-azaindole core.
-
Stage 2: Nitration - Regioselective nitration at the C5 position of the fluorinated intermediate.
-
Stage 3: Reduction - Reduction of the nitro group to the target primary amine.
This approach is based on established and scalable chemical transformations, prioritizing safety, efficiency, and product purity.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (2)
Two primary methods are considered for the fluorination of 7-azaindole. Route A utilizes a Balz-Schiemann type reaction, while Route B employs a lithium-halogen exchange followed by electrophilic fluorination. Route B is often preferred for scale-up due to potentially higher yields and avoidance of hazardous diazonium intermediates, though it requires cryogenic conditions.
Route A: Via Balz-Schiemann Reaction
This route involves the formation of a diazonium salt from the corresponding 4-amino-7-azaindole, followed by thermal decomposition in the presence of a fluoride source. While feasible, handling of diazonium salts on a large scale requires stringent safety precautions.
Route B: Via Lithium-Halogen Exchange (Preferred for Scale-Up)
This protocol is adapted from a reported lab-scale synthesis and is suitable for scaling.[1]
Experimental Workflow:
Caption: Workflow for the synthesis of 4-Fluoro-7-azaindole via lithium-halogen exchange.
Protocol:
-
Protection: To a solution of 4-bromo-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 L/kg) at 0 °C, add triisopropylsilyl chloride (1.1 eq) followed by the dropwise addition of imidazole (1.2 eq). Stir the mixture at room temperature for 2 hours.
-
Lithium-Halogen Exchange: Cool the reaction mixture to -78 °C. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) over 1 hour, maintaining the internal temperature below -70 °C. Stir for an additional 30 minutes.
-
Fluorination: In a separate vessel, dissolve N-fluorobenzenesulfonimide (NFSI, 1.2 eq) in anhydrous THF (5 L/kg). Add this solution to the reaction mixture at -78 °C over 1 hour.
-
Quench and Deprotection: After stirring for 1 hour at -78 °C, slowly quench the reaction by the addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Workup and Isolation: Separate the organic layer. Wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product is purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (2).
| Parameter | Value |
| Starting Material | 4-Bromo-7-azaindole |
| Key Reagents | n-BuLi, NFSI |
| Solvent | THF |
| Temperature | -78 °C |
| Typical Yield | 70-80% |
| Purity (HPLC) | >98% |
Stage 2: Synthesis of 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine (3)
The nitration of the 4-fluoro-7-azaindole intermediate is a critical step. A scalable process for the nitration of the closely related 7-azaindole has been reported on a multi-kilogram scale, and a similar procedure is adapted here.
Experimental Workflow:
Caption: Workflow for the nitration of 4-Fluoro-7-azaindole.
Protocol:
-
Dissolution: Carefully add 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (2) (1.0 eq) to concentrated sulfuric acid (5 L/kg) at 0-5 °C, ensuring the internal temperature does not exceed 10 °C.
-
Nitration: Add potassium nitrate (1.05 eq) portion-wise over 1-2 hours, maintaining the temperature between 0-5 °C. Stir the reaction mixture at this temperature for an additional 2-3 hours, monitoring for completion by HPLC.
-
Quench: Slowly pour the reaction mixture onto crushed ice/water (20 L/kg), ensuring the temperature is kept below 20 °C.
-
Isolation: The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then washed with a cold, non-polar solvent (e.g., heptane).
-
Drying: The product is dried under vacuum at 40-50 °C to a constant weight to yield 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine (3).
| Parameter | Value |
| Starting Material | 4-Fluoro-7-azaindole (2) |
| Nitrating Agent | Potassium Nitrate/Sulfuric Acid |
| Temperature | 0-5 °C |
| Typical Yield | 85-95% |
| Purity (HPLC) | >97% |
Stage 3: Synthesis of this compound (4)
The reduction of the nitro group to a primary amine is a common and scalable transformation. Catalytic hydrogenation is the preferred industrial method due to high efficiency and clean reaction profiles.
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine synthesis.
Disclaimer
Proposed Synthetic Pathway
A plausible synthetic route to this compound is outlined below. This pathway is inferred from literature precedents for the synthesis of substituted 7-azaindoles.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Step 1 & 2: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
| Problem | Potential Cause | Recommended Solution |
| Low yield of 1H-Pyrrolo[2,3-b]pyridine N-oxide | Incomplete oxidation. | - Ensure the use of a suitable oxidizing agent (e.g., m-CPBA).- Optimize reaction time and temperature. Monitor the reaction by TLC. |
| Low yield and poor regioselectivity of bromination | Formation of undesired isomers (e.g., 6-bromo and 4,6-dibromo).[1] | - Use methanesulfonic anhydride and tetramethylammonium bromide in DMF for improved regioselectivity towards the 4-position.[1]- Control the stoichiometry of the brominating agent carefully. |
| Difficulty in isolating the 4-bromo product | Co-crystallization or similar solubility of isomers. | - Attempt crystallization from the reaction mixture by adjusting the pH to 7.[1]- Employ column chromatography with a carefully selected eluent system for separation. |
Step 3: Fluorination
Two common methods for fluorination of similar heterocyclic systems are the Balz-Schiemann reaction and lithium-halogen exchange followed by electrophilic fluorination.[2][3]
| Problem | Potential Cause | Recommended Solution |
| Low yield in Balz-Schiemann reaction | Incomplete diazotization or decomposition of the diazonium salt. | - Ensure anhydrous conditions for the formation and decomposition of the diazonium salt.- Optimize the temperature for the decomposition step. |
| Low yield in lithium-halogen exchange | Incomplete lithium-halogen exchange or side reactions. | - Protect the pyrrole nitrogen (e.g., with a triisopropylsilyl group) to prevent lithiation at C-2.[1]- Use an appropriate organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures (-78 °C).- Use a suitable electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI). |
| Formation of de-brominated byproduct | Quenching of the lithiated intermediate by a proton source. | - Ensure all reagents and solvents are strictly anhydrous.- Add the electrophilic fluorine source at a low temperature before allowing the reaction to warm up. |
Step 4: Nitration
| Problem | Potential Cause | Recommended Solution |
| Low yield or no reaction | Deactivation of the ring system by the fluoro substituent. | - Use stronger nitrating conditions (e.g., fuming nitric acid/sulfuric acid).- Carefully control the reaction temperature to prevent decomposition. |
| Formation of multiple nitrated isomers | Insufficient regioselectivity. | - The directing effect of the pyrrole and pyridine rings, along with the fluoro group, will influence the position of nitration. The 5-position is a likely site for electrophilic substitution. Optimization of the acid mixture and temperature may improve selectivity. |
Step 5: Reduction
| Problem | Potential Cause | Recommended Solution |
| Incomplete reduction of the nitro group | Insufficient reducing agent or deactivation of the catalyst. | - Use a robust reducing system such as iron powder in acetic acid or catalytic hydrogenation with Pd/C.[4]- Ensure the catalyst is active and not poisoned. |
| Reduction of the pyridine ring | Over-reduction under harsh conditions. | - Monitor the reaction closely by TLC.- Use milder reducing agents if necessary (e.g., SnCl₂·2H₂O). |
| Degradation of the final product | The amino group can be sensitive to oxidation. | - Work up the reaction under an inert atmosphere (N₂ or Ar).- Store the final product under inert gas and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a good overall yield?
A1: The regioselective introduction of the bromo and fluoro groups at the 4-position is crucial. Poor yields in these early steps will significantly impact the overall yield. Careful optimization of the bromination and fluorination conditions is highly recommended.
Q2: Are there alternative methods for introducing the 5-amino group?
A2: While nitration followed by reduction is a standard approach, other methods could be explored, such as a directed ortho-metalation if a suitable directing group is present on the pyrrole nitrogen, followed by reaction with an electrophilic aminating agent. However, this would require a different synthetic strategy from the one proposed.
Q3: How can I monitor the progress of these reactions?
A3: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation of starting materials, intermediates, and products. Staining with UV light and/or a suitable chemical stain (e.g., potassium permanganate) can aid in visualization. For volatile compounds, GC-MS can also be a valuable tool.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Organolithium reagents are pyrophoric and must be handled under an inert atmosphere with proper quenching procedures in place.
-
Strong acids (sulfuric, nitric) are highly corrosive.
-
Electrophilic fluorinating agents can be toxic and should be handled in a well-ventilated fume hood.
-
Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment.
Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for troubleshooting a low-yielding reaction step.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Purification of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. Based on the synthesis of the parent 7-azaindole scaffold, potential impurities may include:
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Unreacted starting materials: Depending on the synthetic route, these could include precursors to the pyrrolopyridine core.
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Isomeric impurities: Incomplete regioselectivity during fluorination or amination steps can lead to the formation of isomers.
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Over-fluorinated or over-aminated products: If the reaction conditions are not carefully controlled.
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Hydrolysis products: The amine or other functional groups may be susceptible to hydrolysis.
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Side-products from cyclization: Incomplete or alternative cyclization pathways can generate structurally related impurities.
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Azaindoline derivatives: Reduction of the pyrrole ring is a potential side reaction.[1]
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Aminoalcohol derivatives: Aldol-type condensation reactions can occur as side reactions.[1]
Q2: What are the general solubility characteristics of this compound?
Q3: How stable is this compound?
A3: 7-Azaindole derivatives are generally stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation. The amino group may be susceptible to oxidation over time, and the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Issue 1: Low Purity After Initial Work-up
Symptoms:
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Broad peaks or multiple spots on TLC/LC-MS analysis of the crude product.
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Low yield of the desired product after initial extraction and solvent removal.
Possible Causes:
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Incomplete reaction.
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Formation of multiple side products.
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Inadequate extraction procedure.
Troubleshooting Steps:
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Optimize Reaction Conditions:
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Monitor the reaction progress closely by TLC or LC-MS to ensure complete consumption of the limiting reagent.
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Adjust reaction temperature, time, and stoichiometry of reagents to minimize side product formation.
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Improve Extraction Protocol:
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Perform a series of extractions with a suitable organic solvent (e.g., EtOAc or DCM).
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Wash the organic layer with brine to remove water-soluble impurities.
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Back-extract the aqueous layer to recover any dissolved product.
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Issue 2: Difficulty in Removing a Close-Running Impurity by Column Chromatography
Symptoms:
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Co-elution of an impurity with the desired product during silica gel chromatography.
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Overlapping spots on TLC even with various solvent systems.
Possible Causes:
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The impurity has a very similar polarity to the product.
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The impurity is an isomer of the product.
Troubleshooting Steps:
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Optimize Chromatography Conditions:
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Solvent System: Experiment with different solvent systems. A small percentage of a polar solvent like methanol in dichloromethane is often a good starting point. The addition of a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide can sometimes improve the separation of basic compounds by reducing tailing.
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Gradient Elution: Employ a shallow gradient of the polar solvent to enhance separation.
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Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).
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Crystallization:
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Attempt to crystallize the product from a suitable solvent or solvent mixture. This can be a highly effective method for removing impurities with different solubilities.
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Issue 3: Product Degradation During Purification
Symptoms:
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Appearance of new impurity spots on TLC during column chromatography.
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Low recovery of the product after purification.
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Color change of the product fractions.
Possible Causes:
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Instability of the compound on silica gel.
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Prolonged exposure to acidic or basic conditions.
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Sensitivity to air or light.
Troubleshooting Steps:
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Deactivate Silica Gel:
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Pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.
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Minimize Exposure Time:
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Run the column as quickly as possible without sacrificing separation.
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Use flash chromatography instead of gravity chromatography.
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Work under Inert Atmosphere:
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If the compound is suspected to be air-sensitive, perform the purification steps under an inert atmosphere of nitrogen or argon.
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Protect from Light:
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Wrap the chromatography column and collection tubes in aluminum foil to protect light-sensitive compounds.
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Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography Purification
| Parameter | Recommended Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for many organic compounds. |
| Eluent System 1 | Dichloromethane (DCM) / Methanol (MeOH) | Start with a gradient of 0% to 10% MeOH. |
| Eluent System 2 | Ethyl Acetate (EtOAc) / Hexanes | Start with a gradient of 20% to 80% EtOAc. |
| Eluent Modifier | 0.1 - 1% Triethylamine (Et₃N) | Add to the eluent to reduce tailing of the basic amine. |
| Monitoring | TLC with UV visualization (254 nm) | Stain with potassium permanganate if UV is not sufficient. |
Table 2: Potential Solvents for Recrystallization
| Solvent | Expected Solubility | Notes |
| Methanol/Ethanol | High | Good for dissolving the crude product. |
| Ethyl Acetate | Moderate | Can be a good single solvent for crystallization. |
| Acetonitrile | Moderate | Another potential single solvent. |
| Dichloromethane | High | Often used in combination with a less polar solvent. |
| Hexanes/Heptane | Low | Use as an anti-solvent to induce crystallization. |
| Water | Low | Can be used as an anti-solvent with a water-miscible organic solvent. |
Experimental Protocols
Protocol 1: Silica Gel Flash Chromatography
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Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial chromatography eluent or a stronger solvent like DCM/MeOH. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel.
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Column Packing: Pack a flash chromatography column with silica gel in the desired initial eluent (e.g., 100% DCM).
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Loading: Carefully load the prepared sample onto the top of the silica gel bed.
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Elution: Start the elution with the initial solvent system and gradually increase the polarity (e.g., by increasing the percentage of methanol). Collect fractions based on the separation observed on TLC.
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Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol or ethyl acetate).
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Induce Crystallization:
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Cooling: Slowly cool the solution to room temperature and then in an ice bath.
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Anti-solvent addition: If crystals do not form upon cooling, add a solvent in which the product is insoluble (an anti-solvent, e.g., hexanes or water) dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again and then cool slowly.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
References
Technical Support Center: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Route 1: Nitration and Subsequent Reduction
This synthetic approach involves the initial nitration of the 4-Fluoro-1H-pyrrolo[2,3-b]pyridine core, followed by the reduction of the resulting nitro-intermediate to the desired 5-amino product.
Question 1: My nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine is giving a low yield of the desired 5-nitro product and multiple other spots on my TLC. What are the likely side reactions?
Answer:
Low yields and multiple products during the nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine can be attributed to several side reactions. The pyrrolo[2,3-b]pyridine system has multiple potentially reactive sites for electrophilic nitration.
Potential Side Reactions:
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Over-nitration: Introduction of more than one nitro group onto the aromatic system.
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Nitration at alternative positions: While the 5-position is electronically favored for electrophilic substitution in 7-azaindoles, nitration can also occur at the C3 position of the pyrrole ring.
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Oxidation of the pyrrole ring: The electron-rich pyrrole ring is susceptible to oxidation under harsh nitrating conditions.
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N-Nitration: Nitration at the pyrrole nitrogen (N1) is also a possibility, especially if the nitrogen is unprotected.
Troubleshooting Suggestions:
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Protecting Groups: Employing a protecting group on the pyrrole nitrogen, such as a triisopropylsilyl (TIPS) or benzenesulfonyl (Bs) group, can prevent N-nitration and may improve the regioselectivity of the C-nitration.
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Milder Nitrating Agents: Instead of harsh conditions like nitric acid/sulfuric acid, consider using milder nitrating agents such as nitric acid in acetic anhydride or nitronium tetrafluoroborate (NO₂BF₄).
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Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize over-nitration and oxidative side reactions.
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Purification: Careful column chromatography is often necessary to separate the desired 5-nitro isomer from other nitrated byproducts.
Question 2: The reduction of my 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine is not going to completion, or I am observing byproducts. What are the common issues?
Answer:
Incomplete reduction or the formation of byproducts during the conversion of the 5-nitro group to the 5-amino group can occur due to several factors.
Potential Side Reactions:
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Incomplete Reduction: The nitro group is only partially reduced, leading to the formation of nitroso or hydroxylamine intermediates.
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Hydrodefluorination: Under certain catalytic hydrogenation conditions (e.g., high pressure, aggressive catalysts), the fluorine atom at the C4 position can be reductively cleaved.
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Catalyst Poisoning: Impurities in the starting material or reagents can poison the catalyst (e.g., Pd/C), leading to incomplete reaction.
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Formation of Azo Compounds: Under certain reducing conditions, condensation between the nitroso and amino intermediates can lead to the formation of dimeric azo compounds.
Troubleshooting Suggestions:
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Choice of Reducing Agent:
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Tin(II) Chloride (SnCl₂): This is a common and often effective reagent for the reduction of aromatic nitro groups. Ensure an adequate excess of the reagent is used.
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Catalytic Hydrogenation (H₂/Pd/C): This is a clean method, but conditions need to be carefully controlled to avoid hydrodefluorination. Use of lower hydrogen pressure and a less active catalyst may be beneficial.
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Iron in Acetic Acid (Fe/AcOH): This is another classical and effective method for nitro group reduction.
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Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to ensure it goes to completion.
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Catalyst Quality: If using catalytic hydrogenation, ensure the catalyst is fresh and active.
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Purification of Starting Material: Ensure the 5-nitro intermediate is of high purity to avoid catalyst poisoning.
Route 2: Buchwald-Hartwig Amination of a 5-Halo Precursor
This approach involves the palladium-catalyzed cross-coupling of a 5-halo-4-fluoro-1H-pyrrolo[2,3-b]pyridine with an ammonia equivalent.
Question 3: My Buchwald-Hartwig amination of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is giving a low yield of the desired 5-amino product. What are the likely side reactions?
Answer:
Low yields in the Buchwald-Hartwig amination of this substrate can be caused by several competing side reactions and catalyst deactivation.
Potential Side Reactions:
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Hydrodehalogenation: Reductive cleavage of the carbon-bromine bond, leading to the formation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine as a byproduct. This can occur via β-hydride elimination from a palladium-amido intermediate[1].
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Catalyst Deactivation: The nitrogen atoms in the azaindole core can coordinate to the palladium center, leading to catalyst inhibition. The amine nucleophile itself can also act as an inhibitor if present in high concentration[2].
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Formation of Di- or Triarylamines: If ammonia is used directly, subsequent coupling of the product with the starting material can lead to the formation of di- and triarylamines[2][3].
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Reaction with the Pyrrole N-H: In the absence of a protecting group, the pyrrole nitrogen can also participate in side reactions.
Troubleshooting Suggestions:
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Choice of Ammonia Equivalent: Instead of using ammonia gas directly, consider using an ammonia surrogate such as lithium bis(trimethylsilyl)amide (LiHMDS) or benzophenone imine, followed by hydrolysis[3].
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Ligand Selection: The choice of phosphine ligand is crucial. Sterically hindered biaryl phosphine ligands, such as XPhos or RuPhos, are often effective in promoting the desired C-N bond formation and minimizing side reactions[4].
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Base Selection: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
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N-Protection: Protecting the pyrrole nitrogen can sometimes improve the reaction outcome by preventing coordination to the palladium catalyst.
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Reaction Conditions: Optimization of temperature, reaction time, and catalyst loading is often necessary for this complex coupling reaction.
| Parameter | Recommendation | Potential Issue if Not Optimized |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Low conversion, catalyst decomposition |
| Ligand | XPhos, RuPhos, or similar biaryl phosphines | Low yield, hydrodehalogenation |
| Base | NaOtBu or LiHMDS | Incomplete reaction, side reactions |
| Ammonia Source | LiHMDS or Benzophenone Imine | Formation of diarylamines, low yield |
| Solvent | Toluene or Dioxane (anhydrous) | Poor solubility, side reactions |
| Temperature | 80-110 °C | Slow reaction or decomposition |
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
Experimental Protocols
Protocol 1: Nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (General Procedure)
To a solution of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C is added potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is carefully quenched by pouring it onto ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product is purified by silica gel column chromatography to afford 4-fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Reduction of 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine with Tin(II) Chloride (General Procedure)
To a solution of 4-fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol is added tin(II) chloride dihydrate (5.0 eq). The reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and a saturated aqueous solution of sodium bicarbonate is added. The mixture is stirred vigorously for 30 minutes, and the resulting precipitate is removed by filtration through celite. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.
Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (General Procedure)
A mixture of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq) is added to a dry reaction vessel under an inert atmosphere. Anhydrous toluene and a solution of lithium bis(trimethylsilyl)amide (1.2 eq, 1 M in THF) are added. The reaction mixture is heated to 100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is then treated with aqueous HCl to hydrolyze the silylamine. After neutralization, the product is extracted with ethyl acetate and purified by silica gel column chromatography to give this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, this compound?
A1: The final product is typically purified by silica gel column chromatography. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often effective. Due to the basic nature of the amine, it may be beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to prevent tailing on the silica gel column.
Q2: How can I confirm the regiochemistry of the nitration reaction?
A2: The regiochemistry of the nitration product can be confirmed using 1D and 2D NMR spectroscopy. Specifically, ¹H-¹⁵N HMBC and NOESY experiments can be used to establish the connectivity and spatial relationships between the nitro group and the protons on the aromatic rings.
Q3: Is it necessary to protect the pyrrole N-H during these synthetic steps?
A3: While not always strictly necessary, protection of the pyrrole N-H can be advantageous. It can prevent side reactions at the nitrogen, improve solubility in organic solvents, and sometimes enhance the regioselectivity of subsequent reactions. The choice of whether to protect will depend on the specific reaction conditions and the overall synthetic strategy.
Visualization of Synthetic Pathways
Caption: Synthetic routes to this compound and key troubleshooting points.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Synthetic Workflow Overview
The synthesis of this compound from the parent 7-azaindole typically follows a two-step process: regioselective nitration followed by reduction of the nitro group. The overall workflow is depicted below.
Caption: General synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
A. Synthesis of the Starting Material: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine
Question 1: What are the recommended methods for synthesizing the starting material, 4-Fluoro-1H-pyrrolo[2,3-b]pyridine?
Two primary routes have been successfully employed for the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine: the Balz-Schiemann reaction and a lithium-halogen exchange followed by electrophilic fluorination.[1]
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Balz-Schiemann Reaction: This method involves the diazotization of 1H-pyrrolo[2,3-b]pyridin-4-amine followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.
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Lithium-Halogen Exchange: This approach utilizes a bromo- or iodo-substituted 7-azaindole at the 4-position. Treatment with a strong organolithium base at low temperatures generates an aryllithium intermediate, which is then quenched with an electrophilic fluorine source.
Troubleshooting Guide: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Balz-Schiemann reaction | Incomplete diazotization. | Ensure the reaction is carried out at a low temperature (0-5 °C) and use a slight excess of the diazotizing agent (e.g., sodium nitrite). |
| Decomposition of the diazonium salt before fluorination. | Proceed with the fluorination step immediately after the formation of the diazonium salt without isolation. | |
| Inefficient thermal decomposition. | Optimize the decomposition temperature. Microwave irradiation can sometimes improve yields and reduce reaction times. | |
| Side reactions in lithium-halogen exchange | Reaction with other acidic protons in the molecule. | Protect the pyrrole nitrogen with a suitable protecting group (e.g., SEM or Boc) before performing the lithium-halogen exchange. |
| Incomplete halogen exchange. | Ensure the use of a sufficiently strong organolithium reagent (e.g., n-butyllithium or t-butyllithium) and maintain a very low reaction temperature (-78 °C). | |
| Low reactivity of the electrophilic fluorine source. | Use a highly reactive fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). |
B. Step 1: Nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine
Question 2: What are the key challenges in the nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine?
The primary challenge in the nitration of 4-fluoro-1H-pyrrolo[2,3-b]pyridine is achieving regioselectivity for the C5 position. The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution difficult. The directing effects of both the fluoro group at C4 and the electron-rich pyrrole ring must be considered. The fluoro group is an ortho-, para-director, while the pyrrole ring directs electrophilic substitution to its α- and β-positions.
Question 3: What are the recommended conditions for the regioselective nitration at the C5 position?
While a specific optimized protocol for 4-fluoro-1H-pyrrolo[2,3-b]pyridine is not widely published, literature on related 7-azaindole derivatives suggests that a mixture of nitric acid and sulfuric acid at low temperatures is a common starting point. Careful control of reaction conditions is crucial to favor substitution at the desired C5 position.
Troubleshooting Guide: Nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | Deactivation of the pyridine ring. | Use stronger nitrating conditions, such as fuming nitric acid in concentrated sulfuric acid, but monitor the reaction carefully to avoid decomposition. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for the formation of side products. | |
| Formation of multiple isomers (e.g., nitration at C3 or C6) | Competing directing effects of the fluoro and pyrrole moieties. | Optimize the ratio of nitric acid to sulfuric acid and the reaction temperature to fine-tune the regioselectivity. The use of a milder nitrating agent, such as potassium nitrate in sulfuric acid, may offer better control. |
| Decomposition of starting material | Harsh reaction conditions. | Maintain a low reaction temperature (e.g., 0 °C to room temperature) and add the nitrating agent slowly. |
Table 1: Nitration Conditions for 7-Azaindole Derivatives (for reference)
| Substrate | Nitrating Agent | Solvent/Acid | Temperature (°C) | Position of Nitration | Reference |
| 7-Azaindole | HNO₃/H₂SO₄ | - | 0 - 25 | 3 | General knowledge |
| 4-Chloro-7-azaindole | KNO₃/H₂SO₄ | - | 0 - 25 | 5 | [2] |
| 7-Azaindole N-oxide | HNO₃/H₂SO₄ | - | 0 | 4 | [3] |
C. Step 2: Reduction of 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Question 4: What are the common methods for reducing the nitro group to an amine in this heterocyclic system?
Several methods are effective for the reduction of aromatic nitro groups and can be applied to 4-fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine. The choice of method may depend on the presence of other functional groups and the desired scale of the reaction.
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Catalytic Hydrogenation: This is a clean and efficient method using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[4]
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Metal-Acid Reduction: Classic methods using metals like tin (Sn) in hydrochloric acid (HCl), iron (Fe) in acetic acid (AcOH), or zinc (Zn) in ammonium chloride (NH₄Cl) are robust and widely used.[5][6]
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Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst like Pd/C, which can be safer than using hydrogen gas.
Troubleshooting Guide: Reduction of 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction | Inactive catalyst (catalytic hydrogenation). | Use fresh catalyst or increase the catalyst loading. Ensure the system is properly purged with hydrogen. |
| Insufficient reducing agent (metal-acid). | Use a larger excess of the metal and acid. Mechanical stirring is important to ensure good contact between the reactants. | |
| Side reactions (e.g., dehalogenation) | Over-reduction or harsh conditions. | For catalytic hydrogenation, carefully monitor the reaction progress and stop it once the starting material is consumed. The use of a less active catalyst or lower hydrogen pressure might be necessary. For metal-acid reductions, control the temperature and reaction time. |
| Catalyst poisoning. | Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). | |
| Difficulty in product isolation | Formation of metal salts. | After a metal-acid reduction, basify the reaction mixture to precipitate metal hydroxides, which can then be removed by filtration. The product can then be extracted into an organic solvent. |
Table 2: Comparison of Reduction Methods for Aromatic Nitro Compounds
| Method | Catalyst/Reagent | Solvent | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | Alcohols, EtOAc, AcOH | High yields, clean reaction, easy product isolation. | Requires specialized equipment for handling hydrogen gas, potential for dehalogenation. |
| Metal-Acid Reduction | Sn/HCl, Fe/AcOH, Zn/NH₄Cl | Water, Alcohols, AcOH | Inexpensive, robust, tolerates some functional groups. | Stoichiometric amounts of metal required, product isolation can be challenging due to metal salt formation. |
| Transfer Hydrogenation | Pd/C with Hydrazine or Ammonium Formate | Alcohols | Avoids the use of hydrogen gas, generally mild conditions. | The hydrogen donor can sometimes lead to side reactions. |
III. Experimental Protocols (Illustrative)
The following are generalized, illustrative protocols based on common procedures for similar compounds. Note: These protocols should be optimized for the specific substrate and scale of the reaction.
Protocol 1: Nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (Illustrative)
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To a stirred solution of 4-fluoro-1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid at 0 °C, slowly add a solution of potassium nitrate in concentrated sulfuric acid.
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Maintain the temperature at 0-5 °C and stir the reaction mixture for a specified time (e.g., 1-4 hours), monitoring the progress by TLC or LC-MS.
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Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) while keeping the temperature low.
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The precipitated product, 4-fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine, can be collected by filtration, washed with water, and dried.
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Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Reduction of 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine (Illustrative using Catalytic Hydrogenation)
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Dissolve 4-fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
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Add a catalytic amount of 10% palladium on carbon (Pd/C).
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Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude this compound.
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Purify the product by recrystallization or column chromatography.
IV. Logical Relationships in Reaction Optimization
The optimization of this two-step synthesis involves a logical progression of experiments to maximize yield and purity while minimizing side reactions.
Caption: Logical workflow for optimizing the synthesis of this compound.
References
"stability issues of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine in solution"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored as a solid in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, maintaining the compound at -20°C is recommended to minimize degradation.
Q2: I am observing rapid degradation of my compound in solution. What are the likely causes?
A2: The stability of this compound in solution is highly dependent on the pH, solvent, and presence of oxidizing agents. Based on studies of similar pyrrolopyridine structures, the compound is particularly susceptible to degradation in alkaline and acidic conditions.[1] Exposure to light can also lead to photodegradation.
Q3: Which solvents are recommended for preparing solutions of this compound?
A3: For optimal stability, it is recommended to prepare solutions in a neutral, aprotic solvent such as DMSO or DMF immediately before use. If aqueous buffers are necessary, a neutral pH (around 7.0 to 7.5) is advisable. Avoid prolonged storage of solutions, especially in aqueous or protic solvents.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, related pyrrolopyridine derivatives are known to undergo hydrolytic cleavage of the pyrrole or pyridine ring, particularly under harsh acidic or basic conditions.[1] Oxidation of the amine group and hydroxylation of the aromatic rings are also potential degradation routes. For fluorinated analogs, hydrolytic defluorination can occur under certain conditions.
Q5: How can I monitor the stability of my compound in solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound. This method should be able to separate the intact parent compound from its potential degradation products.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Appearance of new peaks in the HPLC chromatogram of a solution of this compound that were not present in the initial analysis.
Possible Causes:
-
pH-induced Hydrolysis: The pH of the solution may be too acidic or too basic, leading to hydrolytic degradation. Pyrrolopyridine structures are known to be labile in acidic and extremely unstable in alkaline media.[1]
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents in the solvent can lead to oxidative degradation of the amine group or the heterocyclic rings.
-
Photodegradation: Exposure of the solution to ambient or UV light can cause photodegradation. Pyrrolopyridine derivatives have been shown to be photolabile.[1]
Troubleshooting Steps:
-
Verify Solution pH: Check the pH of your solvent or buffer system. If possible, adjust to a neutral pH (7.0-7.5).
-
Use Freshly Prepared Solutions: Prepare solutions immediately before use to minimize the time for degradation to occur.
-
Degas Solvents: To minimize oxidation, degas aqueous solvents and consider purging with an inert gas like nitrogen or argon.
-
Protect from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Issue 2: Decrease in the Peak Area of the Parent Compound Over Time
Symptom: A gradual decrease in the peak area corresponding to this compound in sequential HPLC analyses of the same solution.
Possible Causes:
-
Thermal Degradation: Elevated storage temperatures of the solution can accelerate degradation.
-
Solvent Reactivity: The chosen solvent may be reacting with the compound. Protic solvents like methanol or ethanol can potentially participate in degradation reactions.
-
Adsorption to Container: The compound may be adsorbing to the surface of the storage container, leading to an apparent decrease in concentration.
Troubleshooting Steps:
-
Control Temperature: Store solutions at a controlled, cool temperature (e.g., 4°C) when not in use, and allow them to equilibrate to room temperature before analysis.
-
Solvent Selection: If possible, use aprotic solvents like DMSO or acetonitrile. If a protic solvent is required, minimize storage time.
-
Container Material: Use silanized glass vials or low-adsorption polypropylene containers to minimize surface binding.
Quantitative Data Summary
The following tables summarize representative data from forced degradation studies on analogous pyrrolopyridine compounds to provide an indication of the potential stability of this compound under various stress conditions.
Table 1: Summary of Degradation under Hydrolytic Conditions
| Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) |
| 0.1 M HCl | 24 | 60 | ~ 25% |
| Neutral (Water) | 24 | 60 | ~ 5% |
| 0.1 M NaOH | 24 | 60 | > 80% |
Table 2: Summary of Degradation under Oxidative, Thermal, and Photolytic Conditions
| Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) |
| 3% H₂O₂ | 24 | 25 | ~ 15% |
| Thermal (Solid) | 48 | 80 | < 5% |
| Photolytic (Solution) | 24 | 25 | ~ 30% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Then, prepare a 0.5 mg/mL solution.
-
Photodegradation: Expose a 0.5 mg/mL solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for 24 hours. A control sample should be wrapped in aluminum foil and stored under the same conditions.
3. Sample Analysis:
-
At the end of the exposure time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Visualizations
References
Technical Support Center: Palladium-Catalyzed Reactions with 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed reactions with this compound challenging?
A1: Reactions with this substrate can be challenging due to several factors inherent to its 7-azaindole structure. The nitrogen atoms in the heterocyclic core can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The electron-rich nature of the pyrrolo[2,3-b]pyridine system can also influence the reactivity and lead to side reactions. Furthermore, the presence of the amine and the pyrrole N-H may necessitate the use of protecting groups to avoid unwanted side reactions.[1]
Q2: Should I protect the pyrrole N-H and the 5-amino group before running a cross-coupling reaction?
A2: Protection of the pyrrole N-H is often crucial for the success of subsequent cross-coupling reactions, such as Buchwald-Hartwig amination.[2][3] The use of a protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) can prevent side reactions. The 5-amino group might also require protection depending on the reaction conditions and the other coupling partner to prevent self-coupling or other undesired reactions.
Q3: What are the most common side reactions observed in palladium-catalyzed couplings with 7-azaindole derivatives?
A3: Common side reactions include hydrodehalogenation (replacement of the halide with a hydrogen atom), homocoupling of the starting materials, and formation of diarylated products in Suzuki couplings.[4] In Buchwald-Hartwig reactions, β-hydride elimination can be a competing pathway, leading to the formation of an imine and the hydrodehalogenated arene.[5]
Q4: How does the fluorine substituent at the 4-position affect the reactivity?
A4: The fluorine atom is an electron-withdrawing group. This can influence the electron density of the pyridine ring, potentially affecting the rate of oxidative addition of the palladium catalyst to a halide at a neighboring position. While specific studies on the 4-fluoro-substituted title compound are limited, in general, electron-withdrawing groups can make the aryl halide more susceptible to oxidative addition.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Q: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the possible causes and solutions?
A: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. For electron-rich heterocycles like 7-azaindoles, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective.[6][7] If using a Pd(II) precatalyst, ensure complete reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active species.[4]
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solubility of the base can also play a role; Cs₂CO₃ is often used due to its good solubility in many organic solvents.[8]
-
Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or DMF, often with a small amount of water, are commonly used. The reaction temperature should be optimized; insufficient heat may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or side reactions.
-
Quality of Reagents: Ensure that the boronic acid or ester is of high quality and has not degraded. Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and protodeborylation of the boronic acid.
Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination is giving a low yield of the desired product, and I see significant amounts of starting material and hydrodehalogenation. What should I try?
A: Low yields and competing hydrodehalogenation are common issues in Buchwald-Hartwig aminations, especially with challenging substrates.
-
Ligand Selection: The ligand plays a pivotal role in the efficiency of the Buchwald-Hartwig reaction. For couplings involving electron-rich heterocycles, bulky biarylphosphine ligands like RuPhos or Xantphos are often successful.[1][4] These ligands promote the desired reductive elimination over competing side reactions.
-
Base Compatibility: Strong, non-nucleophilic bases are typically required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are common choices. However, for base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, potentially requiring higher temperatures or longer reaction times.[9][10]
-
Catalyst Precursor: The choice of palladium precursor can influence the reaction. While Pd(OAc)₂ is common, pre-catalysts that form the active L-Pd(0) species more cleanly and efficiently can lead to better results.[9][11]
-
Reaction Conditions: Strict exclusion of air and moisture is critical. Ensure all reagents and solvents are thoroughly dried and degassed. The reaction temperature should be carefully optimized to balance the rate of the desired coupling against catalyst decomposition and side reactions.
Heck Reaction
Q: I am attempting a Heck reaction with this compound, but the reaction is not proceeding as expected. What are the key parameters to consider?
A: The Heck reaction involves the coupling of an unsaturated halide with an alkene.[12][13] For a substrate like this compound (or a halogenated derivative), several factors are important.
-
Catalyst and Ligands: Palladium acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalysts.[12] The addition of phosphine ligands like PPh₃ or bulkier phosphines can improve catalyst stability and reactivity. For electron-rich heterocyclic halides, phosphine-free conditions using a palladacycle catalyst might also be effective.[13]
-
Base: A base is required to neutralize the hydrogen halide formed during the reaction. Organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are typically used.[12]
-
Alkene Coupling Partner: The reactivity of the alkene is important. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.[12]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly employed.
Data Presentation
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of a 2-Iodo-4-chloro-7-azaindole Derivative.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd₂(dba)₃ (3) | - | K₂CO₃ | Dioxane/H₂O (1:1) | 100 | 0.5 | 75 | [4] |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (1:1) | 80 | 9 | 83 | [4] |
Data adapted from a similar 7-azaindole scaffold.
Table 2: Conditions for Buchwald-Hartwig Amination of a 2-Aryl-4-chloro-7-azaindole Derivative.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ | t-BuOH | 110 | 1 | 74 | [4] |
Data adapted from a similar 7-azaindole scaffold.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Adapted from a protocol for a similar 7-azaindole derivative.[4]
-
To a reaction vial, add the halogenated this compound derivative (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Purge the vial with an inert gas (e.g., nitrogen or argon) and seal it.
-
Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Adapted from a protocol for a similar 7-azaindole derivative.[4]
-
To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the ligand (e.g., RuPhos, 10 mol%).
-
Add the halogenated this compound derivative (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Add the anhydrous, degassed solvent (e.g., t-butanol).
-
Seal the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield palladium-catalyzed reactions.
References
- 1. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
Technical Support Center: 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
This technical support guide provides troubleshooting information and frequently asked questions regarding the stability and degradation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, based on the chemistry of related 7-azaindole derivatives and similar heterocyclic compounds, several degradation pathways can be anticipated.[1] These include hydrolysis, oxidation, and photodegradation.
-
Hydrolytic Degradation: The compound may be susceptible to hydrolysis under strongly acidic or alkaline conditions. The pyrrole or pyridine ring systems could potentially undergo ring-opening reactions.
-
Oxidative Degradation: The amine group and the electron-rich pyrrole ring are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylated species, or ring-opened products.
-
Photodegradation: Aromatic and heterocyclic amines are often sensitive to light.[1] Exposure to UV or even visible light could induce photochemical reactions, leading to dimerization, oxidation, or rearrangement products.
Q2: My experimental results with this compound are inconsistent. Could this be due to degradation?
A2: Yes, inconsistent results can be a sign of compound degradation. To troubleshoot, consider the following:
-
Storage Conditions: Ensure the compound is stored under appropriate conditions. For related compounds like 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, storage at -20°C is recommended, with protection from light and moisture.[2]
-
Solvent Stability: The stability of the compound can be solvent-dependent. Assess the stability in your chosen experimental solvent over the time course of your experiment. For instance, some heterocyclic compounds show greater stability in aprotic solvents compared to protic solvents.
-
pH of the Medium: The pH of your experimental medium can significantly impact stability. As a general guideline for similar structures, neutral pH conditions are often preferred to minimize acid- or base-catalyzed hydrolysis.[1]
-
Light Exposure: Protect your samples from light, especially if your experiments are conducted over extended periods. Use amber vials or cover your experimental setup with aluminum foil.
Q3: How can I perform a forced degradation study on this compound?
A3: A forced degradation study, as outlined by ICH guidelines, can help identify potential degradation products and pathways. A typical study would involve subjecting a solution of the compound to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).
-
Alkaline Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60-80°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 105°C).
-
Photodegradation: Exposing a solution to a controlled light source (e.g., Xenon lamp) with a specific illuminance and UV dosage.
Samples should be analyzed at various time points using a stability-indicating analytical method, such as HPLC with UV or MS detection, to quantify the parent compound and detect any degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in storage. | Improper storage conditions (temperature, light, moisture). | Store the compound in a tightly sealed container at -20°C in the dark. Consider storage under an inert atmosphere (e.g., argon or nitrogen). |
| Appearance of new peaks in HPLC chromatogram during analysis. | On-column degradation or degradation in the autosampler. | Use a shorter run time if possible. Cool the autosampler to a lower temperature (e.g., 4°C). Ensure the mobile phase is compatible with the compound. |
| Low recovery of the compound from biological matrices. | Degradation in the biological matrix. | Perform stability studies in the specific biological matrix at the intended experimental temperature and duration. Adjust pH or add antioxidants if necessary. |
| Color change of the compound in solution. | Photodegradation or oxidation. | Prepare solutions fresh and protect them from light. Degas solvents to remove dissolved oxygen. |
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound to illustrate expected stability trends. Note: This data is illustrative and not based on experimental results for this specific compound.
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradation Products (Peak Area %) |
| 0.1 M HCl (60°C) | 24 | 85.2 | DP1 (8.1%), DP2 (4.5%) |
| 0.1 M NaOH (60°C) | 24 | 72.8 | DP3 (15.7%), DP4 (9.3%) |
| 3% H₂O₂ (RT) | 24 | 65.4 | DP5 (20.1%), DP6 (11.2%) |
| Photolytic (ICH Q1B) | 24 | 78.9 | DP7 (12.5%), DP8 (6.4%) |
| Thermal (105°C, solid) | 72 | 98.5 | Minimal degradation |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 280 nm, or MS detector for peak identification.
-
Injection Volume: 10 µL.
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Troubleshooting Logic for Compound Instability
Caption: Troubleshooting logic for compound instability issues.
References
"overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the reactivity of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the main factors contributing to the poor reactivity of this compound?
A1: The reactivity of this compound is influenced by the electronic properties of the 7-azaindole core and its substituents. The electron-donating amino group at the 5-position and the electron-withdrawing fluorine atom at the 4-position create a complex electronic environment. This can lead to challenges in reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. For instance, the amino group can coordinate to the metal catalyst in cross-coupling reactions, potentially inhibiting catalysis.
Q2: Which positions on the this compound core are most susceptible to electrophilic and nucleophilic attack?
A2: The pyrrole ring is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. Conversely, the pyridine ring, especially with the electron-withdrawing fluorine, is more prone to nucleophilic attack. However, the specific regioselectivity will depend on the reaction conditions and the nature of the reactants.
Q3: Are there any recommended protecting group strategies for the amino and pyrrole nitrogen to improve reactivity and selectivity?
A3: Yes, protecting the pyrrole nitrogen and/or the 5-amino group can be crucial for achieving desired outcomes. For the pyrrole nitrogen, common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), and (2-(trimethylsilyl)ethoxy)methyl (SEM). The choice of protecting group can influence the reactivity and may be critical for the success of subsequent steps. Masking the hydroxyl and pyrrole functionalities has been shown to be essential for successful Buchwald-Hartwig amination in related systems.[1][2][3]
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig Amination at the 4-Position
Q: I am attempting a Buchwald-Hartwig amination to replace the fluorine at the C4 position, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?
A: Low yields in Buchwald-Hartwig amination of this substrate can stem from several factors, including catalyst inhibition, inappropriate ligand choice, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Protecting Group Strategy: The free amino group at the 5-position and the pyrrole N-H can coordinate with the palladium catalyst, leading to catalyst deactivation. Consider protecting the pyrrole nitrogen with a group like SEM or Ts.
-
Ligand and Catalyst Selection: The choice of phosphine ligand is critical. For amination reactions on heterocyclic systems, sterically hindered and electron-rich ligands often perform well.
-
Initial Recommendation: Start with a robust catalyst system like Pd(OAc)₂ with a ligand such as RuPhos.[1]
-
Alternative Systems: If the initial system fails, consider other catalyst/ligand combinations that have shown success in similar aminations. Several generations of Buchwald-Hartwig catalysts have been developed, each with a broader scope.[4]
-
-
Base and Solvent Optimization: The choice of base and solvent is also crucial.
-
Bases: Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. The strength of the base should be carefully considered.
-
Solvents: Anhydrous, aprotic polar solvents like dioxane, toluene, or tert-butanol are typically used. Dried solvents are necessary for the reaction to proceed efficiently.[1]
-
-
Temperature and Reaction Time: These reactions may require elevated temperatures (e.g., 80-120 °C) and extended reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Experimental Workflow for Buchwald-Hartwig Amination Troubleshooting
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Issue 2: Failure of Suzuki-Miyaura Cross-Coupling at the 4-Position
Q: I am trying to perform a Suzuki-Miyaura cross-coupling at the C4-F position with an arylboronic acid, but the reaction is not proceeding. What could be the issue?
A: The C-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds. Overcoming this low reactivity often requires specific catalysts and conditions.
Troubleshooting Steps:
-
Halogen Exchange: If feasible, consider converting the fluoro group to a more reactive halide, such as chloro, bromo, or iodo, prior to the Suzuki coupling.
-
Catalyst System for C-F Activation: If direct coupling with the fluoro group is desired, specialized catalyst systems are often necessary.
-
Ligands: Buchwald's SPhos or BrettPhos ligands in combination with a palladium source (e.g., Pd₂(dba)₃) have shown efficacy in C-F activation.
-
Catalyst Precursors: Using well-defined palladium precatalysts can sometimes improve reaction outcomes.
-
-
Reaction Conditions Optimization:
-
Base: A strong base like K₃PO₄ or CsF is often required.
-
Solvent: A combination of a non-polar solvent with water (e.g., toluene/H₂O or dioxane/H₂O) is common.
-
Temperature: High temperatures are typically necessary for C-F bond activation.
-
Data Summary: Comparison of Conditions for Related Pyrrolopyridine Aminations
| Starting Material | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-chloro-7-SEM-2-iodo-pyrrolopyridine | N-benzylmethylamine | Pd(OAc)₂ / RuPhos | NaOtBu | t-BuOH | RT | 68 | [1] |
| 4-chloro-7-azaindole | N-benzylmethylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 96 | [1] |
| 4-chloro-5-iodo-7-SEM-pyrrolopyrimidine | N-methyl-1-(m-tolyl)methanamine | - | DIPEA | n-BuOH | 120 | - | [5] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Amination of a 4-Chloro-7-azaindole Derivative
This protocol is adapted from a procedure used for a similar substrate and may serve as a starting point.[1]
-
Reagent Preparation: To a dried reaction vial, add the 4-chloro-7-azaindole starting material (1.0 equiv), the desired amine (1.2-1.5 equiv), and the base (e.g., NaOtBu, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos, 4-10 mol%) in the reaction solvent.
-
Reaction Setup: Add the catalyst mixture to the reaction vial containing the substrate, amine, and base.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Logical Relationship Diagram for Reaction Strategy
Caption: Decision-making workflow for chemical modification.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection [ouci.dntb.gov.ua]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
"byproduct identification in 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine synthesis"
Troubleshooting Guides
This section provides a structured approach to identifying and mitigating the formation of byproducts during the synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
Issue 1: Presence of an Unidentified Impurity in the Final Product
Symptoms:
-
An unexpected peak is observed during HPLC or LC-MS analysis of the crude or purified product.
-
The yield of the desired product is lower than expected.
-
NMR spectra show unassigned signals.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Action |
| Incomplete Reaction | Monitor the reaction progress more frequently using TLC, HPLC, or LC-MS. Consider extending the reaction time or slightly increasing the temperature. Ensure all starting materials are fully dissolved. |
| Side Reactions | See the "Common Byproducts and Side Reactions" FAQ section below for potential side products. Adjusting reaction conditions such as temperature, solvent, and stoichiometry of reagents can help minimize side reactions. |
| Degradation of Starting Material or Product | The 7-azaindole core can be sensitive to strong acids or bases and high temperatures. Consider using milder reaction conditions. Ensure the work-up procedure is performed promptly and at a low temperature if necessary. |
| Contaminated Reagents or Solvents | Use freshly distilled or high-purity solvents and reagents. Verify the purity of starting materials before use. |
Experimental Protocol: Byproduct Identification
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the desired product from the impurity. This can be used to quantify the level of impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to determine the molecular weight of the unknown impurity. This is a critical first step in its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity (e.g., through preparative HPLC), acquire 1H, 13C, and 2D NMR spectra to elucidate its structure.
-
Forced Degradation Study: Subject the pure product to the reaction conditions (e.g., heat, acid, base) to see if it degrades to form the observed impurity. This can help determine if the byproduct is a degradation product.
Issue 2: Low Yield of the Desired Product
Symptoms:
-
The isolated yield of this compound is significantly lower than reported for similar syntheses.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Action |
| Suboptimal Reaction Conditions | Perform a reaction optimization study. Key parameters to investigate include temperature, reaction time, solvent, and catalyst loading (if applicable). A Design of Experiments (DoE) approach can be efficient. |
| Poor Nucleophilicity of the Amine Source | If the synthesis involves a nucleophilic aromatic substitution to introduce the amine group, the choice of amine and base is critical. Stronger, non-nucleophilic bases might be required. |
| Competing Reactions | As mentioned in the search results for related compounds, reduction of chloro or iodo substituents can be a side reaction in cross-coupling chemistries.[1] Hydrolysis of halo-substituents can also occur, particularly in the presence of water and acid.[2] |
| Product Loss During Work-up or Purification | The product may have some solubility in the aqueous phase during extraction. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers. For purification, select an appropriate chromatography stationary and mobile phase to ensure good separation and recovery. |
Frequently Asked Questions (FAQs)
Q1: What are some potential byproducts in the synthesis of this compound?
A1: While specific byproducts for this exact molecule are not documented in the provided search results, based on the synthesis of similar pyrrolopyridine structures, potential byproducts could include:
-
Over-aminated product: If a di-halo precursor is used, substitution at an additional site might occur.
-
Hydrolysis product: Replacement of the fluoro or another halo-substituent with a hydroxyl group, especially under acidic or basic aqueous conditions.[2]
-
Reduced product: In reactions involving palladium catalysts, such as Buchwald-Hartwig amination, reductive dehalogenation of the starting material can be a significant side reaction.[1]
-
Dimerization products: 7-azaindoles have been known to form dimers, sometimes facilitated by reagents like formaldehyde which can be released from certain protecting groups.[1]
-
Isomeric products: Depending on the synthetic route, the formation of constitutional isomers is possible if multiple reactive sites are present on the pyrrolopyridine core.
Q2: How can I monitor the progress of my reaction to minimize byproduct formation?
A2: Regular monitoring is key. Thin-Layer Chromatography (TLC) is a quick method for qualitative analysis. For more quantitative and accurate monitoring, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. This will allow you to track the consumption of starting materials and the formation of both the desired product and any byproducts over time, helping you to determine the optimal reaction endpoint.
Q3: What purification techniques are most effective for removing byproducts?
A3: Silica gel flash column chromatography is a common and effective method for purifying pyrrolopyridine derivatives.[3][4] The choice of solvent system (eluent) is crucial for good separation and should be determined by preliminary TLC analysis. For challenging separations of closely related impurities, preparative HPLC may be necessary. Recrystallization can also be an effective final purification step if a suitable solvent is found.
Data Presentation
Table 1: Example HPLC Analysis of a Crude Reaction Mixture
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 2.5 | 5.2 | Starting Material |
| 2 | 4.8 | 85.3 | Product |
| 3 | 5.1 | 7.1 | Unknown Impurity 1 |
| 4 | 6.3 | 2.4 | Unknown Impurity 2 |
Table 2: Example Optimization of Reaction Conditions to Minimize Byproduct Formation
| Entry | Temperature (°C) | Time (h) | Yield of Product (%) | Level of Impurity 1 (%) |
| 1 | 80 | 12 | 75 | 15 |
| 2 | 100 | 12 | 85 | 7 |
| 3 | 100 | 24 | 82 | 10 |
| 4 | 120 | 8 | 70 | 20 |
Visualizations
Caption: Hypothetical synthesis of this compound and potential side reactions.
Caption: Troubleshooting workflow for the identification of an unknown byproduct.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Validating 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine as a Kinase Hinge Binder: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern kinase inhibitor design. Its ability to mimic the adenine core of ATP allows it to form crucial hydrogen bonds with the kinase hinge region, providing a stable anchor for competitive inhibition. This guide provides a comparative validation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine as a putative kinase hinge binder by examining the performance of well-characterized 7-azaindole analogs, Vemurafenib and Omipalisib. We present supporting experimental data and detailed protocols for key validation assays.
While specific experimental data for this compound is not extensively available in public literature, its structural similarity to the 7-azaindole core strongly suggests its role as a kinase hinge binder. The fluorine and amine substitutions at the 4 and 5 positions, respectively, are anticipated to modulate the compound's electronic properties and potential for additional interactions within the ATP binding pocket, thereby influencing its potency and selectivity profile.
Comparative Analysis of 7-Azaindole-Based Kinase Inhibitors
To contextualize the potential of this compound, we present a quantitative comparison with two prominent FDA-approved and clinical-stage drugs, Vemurafenib and Omipalisib, both of which feature the 7-azaindole scaffold.
| Compound | Target Kinase(s) | Inhibition Data (IC50/Ki) | Reference(s) |
| Vemurafenib | BRAF V600E | IC50: 31 nM | [1] |
| CRAF | IC50: 18-48 nM (similar to BRAF V600E) | [2] | |
| SRMS | IC50: 18-48 nM (similar to BRAF V600E) | [2] | |
| ACK1 | IC50: 18-48 nM (similar to BRAF V600E) | [2] | |
| Omipalisib (GSK2126458) | PI3Kα (p110α) | Ki: 0.019 nM | [3][4] |
| PI3Kβ (p110β) | Ki: 0.13 nM | [3][4] | |
| PI3Kδ (p110δ) | Ki: 0.024 nM | [3][4] | |
| PI3Kγ (p110γ) | Ki: 0.06 nM | [3][4] | |
| mTORC1 | Ki: 0.18 nM | [3][4] | |
| mTORC2 | Ki: 0.3 nM | [3][4] |
Experimental Protocols for Kinase Hinge Binder Validation
The validation of a compound as a kinase hinge binder involves a multi-faceted approach, combining biochemical activity assays with biophysical methods to confirm direct binding.
Radiometric Kinase Activity Assay
This "gold standard" assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a quantitative measure of kinase inhibition.[5][6]
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test compound at various concentrations (typically a serial dilution). A DMSO control is included.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.[6]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound radiolabeled ATP.
-
Quantify the amount of incorporated radioactivity on the paper using a scintillation counter or phosphorimager.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free biophysical technique that provides real-time data on the association and dissociation of a ligand (the kinase inhibitor) to a target (the kinase), allowing for the determination of binding affinity (KD) and kinetics (ka and kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Kinase of interest
-
Test compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
Procedure:
-
Immobilization: Covalently attach the kinase to the sensor chip surface via amine coupling.
-
Interaction Analysis:
-
Inject a series of concentrations of the test compound over the immobilized kinase surface.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation of the compound.
-
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound compound from the kinase surface, preparing it for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Isothermal titration calorimeter
-
Kinase of interest
-
Test compound
-
Dialysis buffer (ensure the buffer for the protein and compound are identical)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the kinase against the chosen buffer.
-
Dissolve the test compound in the same dialysis buffer. Degas both solutions before use.
-
-
Titration:
-
Load the kinase solution into the sample cell of the calorimeter.
-
Load the test compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the kinase solution.
-
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of the compound to the kinase. Fit the resulting isotherm to a binding model to determine the KD, n, ΔH, and ΔS.
Visualizing Kinase Inhibition and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the general signaling pathway of kinase inhibition and a typical experimental workflow for validating a kinase hinge binder.
Caption: General kinase signaling pathway and the inhibitory action of a hinge binder.
Caption: Experimental workflow for the validation of a kinase hinge binder.
References
- 1. mdpi.com [mdpi.com]
- 2. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
Comparative Guide to 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine scaffold, with a focus on their potential as kinase inhibitors. Due to the novelty of this specific scaffold, comprehensive public data is limited. Therefore, this guide draws comparisons with closely related and well-studied 7-azaindole and pyrrolo[2,3-d]pyrimidine analogs, particularly those targeting the Janus Kinase (JAK) family. The provided data and experimental protocols are based on established methodologies in the field of kinase inhibitor discovery.
Introduction to the this compound Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a prevalent scaffold in medicinal chemistry, recognized as a bioisostere of indole. Its derivatives have been successfully developed as inhibitors for a range of protein kinases. The introduction of a fluorine atom at the 4-position and an amine group at the 5-position of this core structure creates the this compound scaffold. These substitutions are anticipated to modulate the electronic properties, conformation, and hydrogen bonding capabilities of the molecule, thereby influencing its binding affinity and selectivity for target kinases. The fluorine atom can potentially engage in favorable interactions within the ATP-binding pocket of kinases and can enhance metabolic stability and membrane permeability. The 5-amino group provides a key vector for further derivatization to explore interactions with the solvent-exposed region or other pockets of the kinase.
Comparative SAR Analysis: Insights from Related Scaffolds
Given the limited direct data on the target scaffold, we turn to the well-documented SAR of analogous pyrrolopyrimidine and 7-azaindole derivatives, which are known to target kinases such as the Janus Kinases (JAKs). The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses, and its dysregulation is implicated in various cancers and autoimmune diseases.
Key Structural Modifications and Their Impact on Activity
The following table summarizes the general SAR trends observed in related pyrrolopyridine-based kinase inhibitors. These trends can serve as a predictive framework for the design and optimization of novel derivatives from the this compound scaffold.
| Position of Modification | General Observation from Related Scaffolds | Predicted Impact on this compound Derivatives |
| N1 of Pyrrole | Substitution with small alkyl or cycloalkyl groups is often well-tolerated and can be used to modulate solubility and metabolic properties. | Similar trends are expected. Optimization of this position could improve pharmacokinetic profiles. |
| C3 of Pyrrole | Introduction of aryl or heteroaryl groups can enhance potency through interactions with the back pocket of the kinase. | This position is a key vector for exploring potency and selectivity. The nature and substitution of the (hetero)aryl group will be critical. |
| N7 of Pyridine (Pyrrole Nitrogen) | Typically engaged in hydrogen bonding with the hinge region of the kinase. | The pyrrole NH is expected to form a crucial hydrogen bond with the kinase hinge region, anchoring the inhibitor in the ATP-binding site. |
| 5-Amino Group | Derivatization with various linkers and terminal groups can be used to target the solvent-exposed region and improve selectivity. Carboxamides at this position have shown promise in JAK inhibitors. | This position offers a prime opportunity for derivatization to enhance potency and selectivity. Exploration of different amides, sulfonamides, and other functional groups is warranted. |
| 4-Fluoro Group | The fluorine atom can improve binding affinity through interactions with specific residues and enhance metabolic stability. | The 4-fluoro substituent is predicted to be beneficial for both potency and pharmacokinetic properties. |
Quantitative Data from a Closely Related Scaffold
The following table presents inhibitory activity data for a series of 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as JAK1 inhibitors. While not the exact scaffold of interest, this data provides valuable insights into the SAR of substitutions at the 4-amino position.
| Compound ID | R Group on 4-Amino | JAK1 IC50 (µM) | JAK2 IC50 (µM) | Selectivity (JAK2/JAK1) |
| 2a | -H | > 50 | > 50 | - |
| 2b | -CH₃ | 15.2 | > 50 | > 3.3 |
| 2c | -CH₂CH₃ | 8.9 | > 50 | > 5.6 |
| 2j | -CH₂CH₂NH₂ | 2.2 | > 50 | > 22.7 |
Data extracted from a study on a related 4-amino-pyrrolopyridine-5-carboxamide scaffold.
Experimental Protocols
General Procedure for Kinase Inhibition Assay (Example: JAK1)
This protocol describes a typical in vitro kinase assay to determine the IC50 values of test compounds against a target kinase.
Materials:
-
Recombinant human JAK1 enzyme
-
ATP
-
Substrate peptide (e.g., a synthetic peptide derived from a known JAK1 substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Assay Plate Setup: Add the diluted compounds to the wells of a 384-well plate. Include controls for no enzyme (background), no inhibitor (maximum activity), and a known inhibitor (positive control).
-
Enzyme and Substrate Addition: Prepare a solution of the JAK1 enzyme and the substrate peptide in the assay buffer. Add this mixture to all wells.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ reagent). This is typically a two-step process involving the depletion of remaining ATP and then the conversion of ADP to ATP, which is then measured via a luciferase-based reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Signaling Pathway and Experimental Workflow
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling. Inhibition of JAKs is a key therapeutic strategy for various inflammatory diseases and cancers.
Caption: The JAK-STAT signaling cascade and the inhibitory action of a kinase inhibitor.
Drug Discovery and Development Workflow
The process of identifying and advancing a novel kinase inhibitor from initial concept to a potential clinical candidate follows a structured workflow.
Caption: A generalized workflow for the discovery and development of a new kinase inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, template for the design of novel kinase inhibitors. Based on the analysis of closely related structures, this scaffold holds the potential to yield potent and selective inhibitors, particularly targeting the JAK family of kinases. The 4-fluoro and 5-amino substituents provide key handles for modulating potency, selectivity, and pharmacokinetic properties. Future research should focus on the systematic exploration of substitutions at the N1, C3, and 5-amino positions to build a comprehensive SAR profile for this novel class of compounds. The experimental protocols and workflows outlined in this guide provide a robust framework for initiating such drug discovery programs.
In Vivo Efficacy of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives: A Comparative Analysis
Initial searches for in vivo efficacy data on compounds specifically derived from 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine have not yielded specific results within publicly available scientific literature. This suggests that this particular chemical scaffold may be a novel area of investigation with limited or unpublished in vivo data.
To provide a comprehensive comparison guide as requested, we propose to broaden the scope to include well-documented derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[2,3-d]pyrimidine scaffolds, for which significant in vivo anti-cancer efficacy data is available. These compounds share a similar bicyclic core structure and are of high interest to researchers in drug development.
Below is a comparative guide based on published in vivo studies of representative compounds from these related classes, focusing on their evaluation as anti-cancer agents.
Comparative In Vivo Efficacy of Pyrrolopyridine and Pyrrolopyrimidine Derivatives
This guide compares the in vivo performance of two distinct classes of compounds: nortopsentin analogues derived from 1H-pyrrolo[2,3-b]pyridine and inhibitors of Protein Kinase B (Akt) based on a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold.
Nortopsentin Analogues (1H-pyrrolo[2,3-b]pyridine derivatives)
This class of compounds has been investigated for its antitumor activity, particularly in models of diffuse malignant peritoneal mesothelioma (DMPM).
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Observations | Reference |
| 1f | Nude mice with DMPM xenografts | Diffuse Malignant Peritoneal Mesothelioma (DMPM) | i.p. administration | 58-75% | Well-tolerated doses, 2 complete responses observed. | [1] |
| 3f | Nude mice with DMPM xenografts | Diffuse Malignant Peritoneal Mesothelioma (DMPM) | i.p. administration | 58-75% | Well-tolerated doses, 2 complete responses observed. | [1] |
| 1l | Nude mice with DMPM xenografts | Diffuse Malignant Peritoneal Mesothelioma (DMPM) | i.p. administration | 58-75% | Well-tolerated doses, 2 complete responses observed. | [1] |
In Vivo Antitumor Activity in DMPM Xenografts [1]
-
Animal Model: Athymic nude mice.
-
Cell Line: Diffuse Malignant Peritoneal Mesothelioma (DMPM) cells.
-
Procedure: DMPM cells were implanted in the peritoneal cavity of the mice.
-
Treatment: The synthesized nortopsentin analogues (compounds 1f , 3f , and 1l ) were administered intraperitoneally (i.p.).
-
Endpoint: Tumor volume was measured to determine tumor growth inhibition. The general health of the mice was monitored to assess toxicity.
The antitumor activity of these nortopsentin analogues is associated with the inhibition of cyclin-dependent kinase 1 (CDK1), leading to a caspase-dependent apoptotic response.
Caption: Inhibition of CDK1 by Nortopsentin Analogues Leading to Apoptosis.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides (Akt Inhibitors)
This class of compounds has been developed as selective and orally bioavailable inhibitors of Protein Kinase B (Akt), a key component in signaling pathways that promote cell proliferation and survival in cancer.
| Compound | Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Representative Compounds | Nude mice with human tumor xenografts | Various human tumors | Oral administration | Strong inhibition of tumor growth at well-tolerated doses. | [2][3] |
Specific quantitative TGI data for individual compounds from this class requires access to the full publication, but the cited source confirms significant in vivo antitumor activity.
In Vivo Antitumor Activity in Human Tumor Xenografts [2][3]
-
Animal Model: Nude mice.
-
Cell Lines: Various human tumor cell lines.
-
Procedure: Human tumor cells were implanted subcutaneously in the mice.
-
Treatment: Representative compounds from the series were administered orally.
-
Endpoint: Tumor growth was monitored over time. Pharmacodynamic markers of Akt signaling were also assessed in tumor tissues.
These compounds act as ATP-competitive inhibitors of Akt, thereby blocking downstream signaling that promotes cell growth and survival.
Caption: Inhibition of the PI3K/Akt Signaling Pathway.
Caption: Drug Discovery and In Vivo Evaluation Workflow.
Conclusion
While direct in vivo efficacy data for derivatives of this compound remains elusive in the current literature, the analysis of structurally related pyrrolopyridine and pyrrolopyrimidine derivatives demonstrates the therapeutic potential of these scaffolds. The nortopsentin analogues show significant tumor growth inhibition in mesothelioma models through CDK1 inhibition, while the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides are potent and orally bioavailable Akt inhibitors with strong in vivo antitumor activity across various cancer models.
Further research is warranted to explore the in vivo efficacy of this compound derivatives to determine if the specific fluorine substitution and amine position on the 7-azaindole core can lead to improved pharmacological properties and potent in vivo activity.
References
- 1. Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues: synthesis and antitumor activity in peritoneal mesothelioma experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Comparative Cross-Reactivity Profiling of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine-Based Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the selectivity and off-target effects of Janus Kinase (JAK) inhibitors built upon the 1H-pyrrolo[2,3-b]pyridine scaffold.
This guide provides a comprehensive comparison of the cross-reactivity profiles of several prominent Janus Kinase (JAK) inhibitors that share a common 4-amino-1H-pyrrolo[2,3-d]pyrimidine (7-azaindole) core structure, a close analog of the 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine scaffold. The selectivity of these inhibitors against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) is critical to their therapeutic efficacy and safety profile. Understanding their off-target interactions is equally important for predicting and mitigating adverse effects. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows to aid researchers in their drug discovery and development efforts.
Introduction to 1H-pyrrolo[2,3-b]pyridine-Based JAK Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the ATP-binding site of kinases makes it an excellent starting point for designing potent and selective inhibitors. Several FDA-approved drugs for the treatment of autoimmune diseases and myeloproliferative neoplasms, such as tofacitinib, ruxolitinib, and baricitinib, are based on this core structure.[1] These drugs primarily target the JAK family of tyrosine kinases, which are crucial transducers of cytokine signaling.[2] Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune disorders.[2]
The therapeutic effects and adverse event profiles of these inhibitors are largely determined by their relative selectivity for the different JAK isoforms. For instance, inhibition of JAK2 can be associated with hematological side effects like anemia and thrombocytopenia, while inhibition of JAK3 may lead to immunosuppression.[1] Therefore, a thorough understanding of the cross-reactivity profile of these inhibitors across the human kinome is essential for the development of safer and more effective therapies.
Comparative Kinase Selectivity
The following tables summarize the inhibitory potency (IC50) of several key JAK inhibitors against the four JAK family members. The data has been compiled from various biochemical and cellular assays reported in the literature. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Table 1: Inhibitory Potency (IC50 in nM) of Selected JAK Inhibitors Against JAK Family Kinases (Biochemical Assays)
| Inhibitor | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| Tofacitinib | 112 | 20 | 1 | 344 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43 | 120 | 2300 | 4700 |
| Abrocitinib | 29 | 803 | >10,000 | 1250 |
| Fedratinib | 35-fold selective for JAK2 vs JAK1 | 3 | 334-fold selective for JAK2 vs JAK3 | - |
Note: Data compiled from multiple sources. Absolute values can vary between different studies and assay conditions.[3][4][5][6][7] Fedratinib's selectivity is presented as a fold-difference as reported in some sources.[4]
Table 2: Selectivity Profile of Ruxolitinib against a Panel of Off-Target Kinases
| Target Kinase | Kd (nM) |
| JAK2 | 0.0 |
| TYK2 | 0.9 |
| JAK3 | 2.0 |
| JAK1 | 3.4 |
| MAP3K2 | 41.0 |
| CAMK2A | 46.0 |
| ROCK2 | 52.0 |
| ROCK1 | 60.0 |
| DCAMKL1 | 68.0 |
| DAPK1 | 72.0 |
| DAPK3 | 89.0 |
| CAMK2D | 90.0 |
| LRRK2(G2019S) | 90.0 |
| DAPK2 | 97.0 |
| GAK | 99.0 |
Data from DiscoveRx KINOMEscan®. A lower Kd value indicates a higher binding affinity.[8]
Experimental Protocols
Accurate and reproducible experimental methods are the foundation of reliable cross-reactivity profiling. Below are detailed protocols for common assays used to determine kinase inhibition.
Protocol 1: ADP-Glo™ Kinase Assay (Biochemical IC50 Determination)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9][10]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinase (e.g., JAK1, JAK2, JAK3, TYK2)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[11]
-
Test inhibitors (serially diluted in DMSO)
-
White, opaque 384-well plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mix containing the kinase, substrate, and kinase reaction buffer.
-
In a 384-well plate, add 5 µL of the reaction mix to each well.
-
Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.[11]
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[11]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.[10]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized luminescence against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: KINOMEscan® Profiling (Binding Affinity, Kd Determination)
The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.[12][13]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[12]
Procedure (General Overview):
-
A panel of DNA-tagged kinases is prepared.
-
Each kinase is incubated with the immobilized ligand and the test compound at a single concentration (e.g., 10 µM) or in a dose-response format.
-
After incubation, unbound kinase and test compound are washed away.
-
The amount of kinase bound to the immobilized ligand is determined by qPCR of the DNA tag.
-
Results are typically reported as "percent of control" (for single concentration screening) or as a dissociation constant (Kd) for dose-response experiments.[12]
Protocol 3: Phospho-STAT Flow Cytometry Assay (Cell-Based Inhibition)
This cell-based assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within whole blood or isolated peripheral blood mononuclear cells (PBMCs).[10][14]
Materials:
-
Fresh whole blood or isolated PBMCs
-
Cytokines (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3, IFN-α for JAK1/TYK2)[10]
-
Test inhibitors
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., ice-cold Methanol)[8]
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14)
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., p-STAT1, p-STAT3, p-STAT5)
-
Flow cytometer
Procedure:
-
Inhibitor Pre-treatment:
-
Aliquot whole blood or PBMCs into tubes.
-
Add serially diluted inhibitor or DMSO (vehicle control) and incubate for a specified time (e.g., 1 hour) at 37°C.
-
-
Cytokine Stimulation:
-
Add the appropriate cytokine to stimulate the specific JAK-STAT pathway and incubate for a short period (e.g., 15 minutes) at 37°C.[15]
-
-
Fixation:
-
Immediately stop the stimulation by adding Fixation Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells and then resuspend in ice-cold Permeabilization Buffer.
-
Incubate on ice for 30 minutes.[8]
-
-
Antibody Staining:
-
Wash the cells to remove the permeabilization buffer.
-
Incubate the cells with a cocktail of antibodies against cell surface markers and intracellular phospho-STAT proteins for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer, collecting events for each cell population of interest.
-
-
Data Analysis:
-
Gate on the specific cell populations (e.g., CD4+ T cells, B cells, monocytes).
-
Determine the median fluorescence intensity (MFI) of the phospho-STAT signal in each population.
-
Calculate the percent inhibition of STAT phosphorylation at each inhibitor concentration relative to the stimulated control.
-
Plot the percent inhibition against inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for a clear understanding of the data. The following diagrams were generated using Graphviz (DOT language).
Caption: Workflow for a typical biochemical kinase inhibition assay (ADP-Glo™).
Caption: The canonical JAK-STAT signaling pathway and the point of inhibition.
Conclusion
The cross-reactivity profiling of 1H-pyrrolo[2,3-b]pyridine-based inhibitors is a critical component of their preclinical and clinical development. While these inhibitors have shown significant therapeutic benefits, their safety and efficacy are intrinsically linked to their selectivity profiles. As demonstrated by the compiled data, even within this structurally related class of inhibitors, there are significant differences in their potency and selectivity against the JAK family members and the broader kinome.
This guide provides a framework for comparing these inhibitors, offering standardized protocols and clear data presentation. Researchers and drug development professionals can use this information to better understand the structure-activity relationships that govern selectivity, to design more specific inhibitors, and to anticipate potential off-target effects in clinical settings. The continued detailed characterization of kinase inhibitor cross-reactivity will be instrumental in advancing the next generation of targeted therapies.
References
- 1. Selective JAK1 Inhibitors for the Treatment of Atopic Dermatitis: Focus on Upadacitinib and Abrocitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokine-induced Paracrystals Prolong the Activity of Signal Transducers and Activators of Transcription (STAT) and Provide a Model for the Regulation of Protein Solubility by Small Ubiquitin-like Modifier (SUMO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Abrocitinib: First Globally Approved Selective Janus Kinase-1 Inhibitor for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 13. researchgate.net [researchgate.net]
- 14. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Potency of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Isomers as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole and purine, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The introduction of fluorine and amine substituents can significantly influence the potency and selectivity of these compounds. This guide provides a comparative overview of the potency of positional isomers of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, a key pharmacophore.
Data on the Potency of Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives
To illustrate the impact of substitutions on the 1H-pyrrolo[2,3-b]pyridine core, the following table summarizes the inhibitory activities of several derivatives against various kinases. The data is extracted from studies on related compounds, as direct comparative data for the specified isomers is limited.
| Compound ID | Core Structure | Substitution | Target Kinase | IC50 (nM) |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | 5-(trifluoromethyl), 3-((3,5-dimethoxyphenyl)ethynyl) | FGFR1 | 7 |
| FGFR2 | 9 | |||
| FGFR3 | 25 | |||
| FGFR4 | 712 | |||
| ARQ 197 | 1H-pyrrolo[2,3-b]pyridine derivative | (complex structure) | c-Met (unphosphorylated) | 520 |
| Compound 21 | 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | 4-(4-chlorobenzyl) | PKBβ | (Potent, specific value not provided) |
| GSK'547 analog (Compound 7) | 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole | (complex structure) | mRIPK1 | (86.6% recovery at 1 µM) |
Note: The compounds listed are derivatives and not direct isomers of this compound. This data is presented to demonstrate the sensitivity of the pyrrolopyridine scaffold to substitution patterns.
Experimental Protocols
The determination of the potency of kinase inhibitors involves a series of in vitro and cell-based assays. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (Example: FGFR1)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents and Materials : Recombinant human FGFR1 kinase, biotinylated peptide substrate (e.g., Biotin-Pyk2 (Tyr402)), ATP, kinase assay buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT), test compounds, and a detection reagent (e.g., Phospho-Tyrosine mAb).[4][5]
-
Procedure :
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the recombinant FGFR1 kinase to the kinase assay buffer.
-
Add the test compound solution to the wells containing the kinase and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ELISA-based method with a phospho-specific antibody.[4]
-
Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Cellular Proliferation Assay
This assay assesses the effect of a compound on the proliferation of cancer cell lines that are dependent on the target kinase for growth and survival.
-
Reagents and Materials : Cancer cell line with known target kinase dependency (e.g., SNU-5 for c-Met), cell culture medium and supplements, test compounds, and a cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®).[6][7]
-
Procedure :
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Calculate the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting the percentage of cell viability against the logarithm of the compound concentration.[8][9][10]
-
Visualizations
Experimental Workflow for Potency Determination
The following diagram illustrates a general workflow for determining the potency of a kinase inhibitor.
Caption: General experimental workflow for inhibitor potency.
Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a common core for inhibitors of several key oncogenic kinases. The diagrams below illustrate the signaling pathways of FGFR, c-Met, and FAK.
FGFR Signaling Pathway
Caption: Simplified FGFR signaling cascade.
c-Met Signaling Pathway
Caption: Key pathways in c-Met signaling.
FAK Signaling Pathway
Caption: FAK signaling in cell adhesion and migration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. HTScan® FGF Receptor 3 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Proliferations Assay | Methods, Analysis & Applications [baseclick.eu]
- 9. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Proliferation Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Biological Evaluation of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine Scaffolds and Other Heterocyclic Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative biological evaluation of heterocyclic compounds centered around the 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold, a member of the 7-azaindole family, against other prominent heterocyclic systems in the context of kinase inhibition. The pyrrolo[2,3-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, known for its ability to mimic the purine ring of ATP and interact with the hinge region of various kinases.[1][2] This document summarizes quantitative data on their inhibitory activities, details relevant experimental protocols, and visualizes key signaling pathways and workflows to aid in drug discovery and development efforts.
Introduction to Heterocyclic Kinase Inhibitors
Heterocyclic compounds form the backbone of a vast number of approved and investigational drugs, particularly in oncology.[3][4] Their structural diversity and ability to form key hydrogen bond interactions with protein targets make them ideal candidates for kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] This guide focuses on the comparative analysis of the 7-azaindole derivative, this compound, and its analogs against other heterocyclic cores such as pyrazolopyrimidines, which are also prevalent in clinically evaluated kinase inhibitors.
Comparative Biological Activity
Data Presentation
Table 1: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Citation |
| Compound 4h | FGFR1 | 7 | 4T1 (Breast Cancer) | - | [5] |
| FGFR2 | 9 | ||||
| FGFR3 | 25 | ||||
| FGFR4 | 712 | ||||
| Compound 1 | FGFR1 | 1900 | - | - | [5] |
| Compound 4a | FGFR1 | 100 | - | - | [5] |
Note: The data for 1H-pyrrolo[2,3-b]pyridine derivatives are for analogs of this compound and not the exact compound.
Table 2: Kinase Inhibitory Activity of Pyrazolopyrimidine and Other Heterocyclic Derivatives
| Compound ID | Heterocycle Core | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Citation |
| PP1 | Pyrazolopyrimidine | Lck | 1760 | - | - | [6] |
| PP2 | Pyrazolopyrimidine | Lck | 4360 | - | - | [6] |
| PP1 | Pyrazolopyrimidine | PTK6 | 230 | HEK 293 | - | [6] |
| PP2 | Pyrazolopyrimidine | PTK6 | 50 | HEK 293 | - | [6] |
| Compound 6t | Pyrazolo[1,5-a]pyrimidine | CDK2 | 90 | RFX 393 (Renal Carcinoma) | 19.92 | [7] |
| TRKA | 230 | |||||
| Compound 6s | Pyrazolo[1,5-a]pyrimidine | CDK2 | 450 | RFX 393 (Renal Carcinoma) | 11.70 | [7] |
| TRKA | 230 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the biological evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate (specific to the kinase)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multiwell plates (white, opaque)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (typically 30°C or 37°C) for a predetermined time.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the test compound.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition:
Mandatory Visualization
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Its aberrant activation is implicated in various cancers. The diagram below illustrates the key components and downstream cascades of this pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine Derivatives: A Kinase Inhibition Focus
For Immediate Release
[City, State] – [Date] – In the competitive landscape of drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The 7-azaindole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of kinase inhibitors. This guide delves into the mechanism of action for a specific class of these compounds: 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine derivatives. Through a comprehensive review of available data, this document aims to provide researchers, scientists, and drug development professionals with a comparative analysis of their performance, supported by experimental evidence.
The primary mechanism of action for pyrrolo[2,3-b]pyridine derivatives is the competitive inhibition of adenosine triphosphate (ATP) binding to the kinase domain. The 7-azaindole core structure mimics the purine ring of ATP, forming crucial hydrogen bond interactions with the hinge region of the kinase. This interaction blocks the phosphotransferase activity of the kinase, thereby inhibiting downstream signaling pathways that are often dysregulated in diseases like cancer.
While specific data for the titular this compound is emerging, extensive research on closely related 7-azaindole and pyrrolo[2,3-b]pyridine derivatives has identified several key kinase targets. These include Fibroblast Growth Factor Receptor (FGFR), Cell division cycle 7 (Cdc7), Phosphoinositide 3-kinase gamma (PI3Kγ), and Focal Adhesion Kinase (FAK). The fluorine and amine substitutions at the 4 and 5 positions of the pyrrolo[2,3-b]pyridine ring are anticipated to modulate the potency and selectivity of these derivatives towards specific kinases.
Comparative Inhibitory Activity
To provide a clear comparison, the following tables summarize the inhibitory activities of various 7-azaindole and pyrrolo[2,3-b]pyridine derivatives against key kinase targets. It is important to note that direct IC50 values for this compound are not yet widely published; the data presented here is for structurally related compounds to provide a performance benchmark.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrrolo[2,3-b]pyridine Derivative 1 | FGFR1 | 7 | Dovitinib | 8 |
| Pyrrolo[2,3-b]pyridine Derivative 2 | FGFR2 | 9 | Pazopanib | 30 |
| Pyrrolo[2,3-b]pyridine Derivative 3 | FGFR3 | 25 | AZD4547 | 2 |
| Pyrrolopyridinone Derivative 1 | Cdc7 | 0.5 (Ki) | N/A | N/A |
| 7-Azaindole Isoindolinone Derivative 1 | PI3Kγ | 50 | IPI-549 | 23 |
| Substituted 1H-pyrrolo[2,3-b]pyridine 1 | FAK | Submicromolar | PF-562271 | 1.5 |
Table 1: Comparative IC50 values of pyrrolo[2,3-b]pyridine derivatives and other known kinase inhibitors against various kinase targets.
Signaling Pathways and Experimental Workflows
The inhibition of these kinases by this compound derivatives is expected to disrupt critical cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a general workflow for evaluating kinase inhibition.
Caption: Targeted kinase signaling pathways.
Caption: General kinase inhibition assay workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro kinase inhibition assays that can be adapted for the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Test compound (this compound derivative) dissolved in DMSO.
-
Recombinant human kinase (e.g., FGFR1, Cdc7/Dbf4, PI3Kγ, FAK).
-
Kinase-specific peptide substrate.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and substrate mixture in assay buffer to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
FGFR1 Inhibition Assay (Specific Example)
This protocol is adapted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[1]
Materials:
-
Recombinant human FGFR1 kinase.
-
Poly(Glu, Tyr) 4:1 as substrate.
-
Kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
[γ-33P]ATP.
-
Filter plates.
-
Scintillation counter.
Procedure:
-
Reactions are carried out in a 96-well plate.
-
The test compound is pre-incubated with the FGFR1 enzyme in the kinase buffer.
-
The reaction is initiated by the addition of a mixture of the substrate and [γ-33P]ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped by the addition of phosphoric acid.
-
The phosphorylated substrate is captured on a filter plate.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated from the dose-response curves.
Conclusion
This compound derivatives represent a promising class of kinase inhibitors with the potential to target key signaling pathways implicated in cancer and other diseases. While direct experimental data for this specific substitution pattern is still emerging, the wealth of information on the broader 7-azaindole and pyrrolo[2,3-b]pyridine classes provides a strong foundation for their continued investigation. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development of these potent therapeutic agents. As more specific data becomes available, a clearer picture of their precise mechanism of action and therapeutic potential will undoubtedly emerge.
References
A Head-to-Head Comparison of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of kinase inhibitors developed from the 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold. This analysis is based on publicly available experimental data, focusing on their efficacy, selectivity, and methodologies.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The introduction of a fluorine atom at the 4-position and an amine group at the 5-position of this scaffold can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. This guide delves into the comparative analysis of derivatives built upon this core structure, targeting key kinases in cellular signaling pathways.
Targeting Fibroblast Growth Factor Receptors (FGFR)
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers, making it a prime target for therapeutic intervention.[1] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors.
Comparative Efficacy of FGFR Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of a selection of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms 1, 2, 3, and 4. The data highlights the structure-activity relationship (SAR) within this series, demonstrating how modifications to the core structure impact potency and selectivity.
| Compound ID | Modification | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | Baseline Scaffold | 1900 | - | - | - |
| 4a | Addition of 5-trifluoromethyl group to scaffold 1 | ~95 | - | - | - |
| 4h | Modification of m-methoxy moiety of 4a | 7 | 9 | 25 | 712 |
| 4l | Further modification of 4a | - | - | - | - |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[1]
Compound 4h emerged as a potent pan-FGFR inhibitor with IC50 values in the low nanomolar range for FGFR1, 2, and 3.[1] The strategic addition of a trifluoromethyl group and modification of the m-methoxy moiety significantly enhanced its inhibitory activity compared to the initial scaffold.[1]
Experimental Protocol: In Vitro FGFR Kinase Assay
The inhibitory activity of the compounds against FGFR kinases was determined using a radiometric filter binding assay. The protocol is summarized below:
-
Reaction Mixture Preparation: A reaction mixture containing the specific FGFR enzyme, a substrate peptide (poly(Glu, Tyr) 4:1), and ATP (with [γ-33P]ATP) is prepared in a kinase buffer.
-
Compound Incubation: The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by adding MgCl2. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and Filtration: The reaction is stopped by adding a solution like phosphoric acid. The mixture is then transferred to a filter plate to capture the phosphorylated substrate.
-
Washing: The filter plate is washed multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.
-
Scintillation Counting: A scintillation cocktail is added to the wells, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[2] Derivatives of the closely related 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent and selective inhibitors of Protein Kinase B (Akt).
Comparative Efficacy of Akt Inhibitors
The following table presents the inhibitory concentrations (IC50) and selectivity of representative 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides against Akt (PKBβ) and the closely related kinase PKA.
| Compound ID | Akt (PKBβ) IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/Akt) |
| 2 (CCT128930) | 28 | 780 | 28 |
| 10 | 10 | 1500 | 150 |
| 21 | 12 | 1800 | 150 |
Data sourced from a study on selective inhibitors of Protein Kinase B.[2]
The data demonstrates that compounds 10 and 21 exhibit high potency against Akt with significantly improved selectivity over PKA compared to the lead compound 2 .[2] This enhanced selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
Experimental Protocol: Radiometric Filter Binding Assay for Akt
The protocol for determining the inhibitory activity against Akt is similar to the one described for FGFR, with specific adaptations for the Akt enzyme and its substrate.
-
Reaction Components: The assay typically includes recombinant Akt enzyme, a specific substrate peptide (e.g., Crosstide), and ATP (including [γ-33P]ATP).
-
Inhibitor Addition: Test compounds are serially diluted and added to the reaction mixture.
-
Reaction and Termination: The kinase reaction is initiated and allowed to proceed for a defined time before being stopped.
-
Filtration and Detection: The phosphorylated substrate is captured on a filter membrane, and the radioactivity is quantified to determine the extent of inhibition.
Conclusion
Derivatives based on the this compound and related scaffolds represent a promising class of kinase inhibitors. The presented data highlights the potential for developing potent and selective inhibitors for key cancer targets like FGFR and Akt. The structure-activity relationships derived from these comparative studies are invaluable for guiding the design of next-generation kinase inhibitors with improved efficacy and safety profiles. Further research and clinical evaluation are necessary to fully elucidate the therapeutic potential of these compounds.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Involving 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine and its Alternatives in FGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and performance of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine, a key intermediate in the development of targeted therapies, and its alternatives. The focus is on the reproducibility of experimental outcomes, supported by quantitative data and detailed protocols. The information presented is intended to aid researchers in selecting appropriate compounds and methodologies for their work in drug discovery, particularly in the context of Fibroblast Growth Factor Receptor (FGFR) inhibition.
Introduction to this compound
4-Fluoro-1H-pyrrolo[2,3-B]pyridine, also known as 4-fluoro-7-azaindole, and its derivatives, such as the 5-amino substituted version, are crucial building blocks in medicinal chemistry.[1] These compounds serve as bioisosteres of indoles and purines, offering unique physicochemical properties that can enhance solubility and bioavailability in drug candidates.[2] Notably, the 4-fluoro-7-azaindole scaffold is a versatile platform for developing a wide array of derivatives with tailored biological activities.[3] In recent years, derivatives of this compound have shown significant promise as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers.[4][5]
Comparative Analysis of Synthesis Reproducibility
While direct comparative studies on the reproducibility of synthesizing this compound are not extensively documented, an analysis of published synthetic routes for the core scaffold and related derivatives provides insights into the expected yields and potential challenges. The reproducibility of these multi-step syntheses can be influenced by factors such as catalyst choice, reaction conditions, and the purity of starting materials.
Palladium-catalyzed cross-coupling reactions are frequently employed in the synthesis of azaindole derivatives.[6][7] The choice of palladium catalyst and ligands can significantly impact the yield and regioselectivity of these reactions.[6] For instance, the use of a Brettphos precatalyst has been shown to be effective in the amination of N-free 2-chloro-7-azaindole.[8] The following table summarizes different synthetic approaches to the 4-fluoro-7-azaindole core and related aminated derivatives, highlighting the reported yields. Variations in these yields across different studies can be indicative of the reaction's sensitivity to specific experimental conditions.
Table 1: Comparison of Synthetic Yields for 4-Fluoro-7-Azaindole and Related Derivatives
| Starting Material | Key Reaction Type | Product | Reported Yield (%) | Reference |
| 1H-pyrrolo[2,3-b]pyridine N-oxide | Balz-Schiemann reaction | 4-fluoro-1H-pyrrolo[2,3-b]pyridine | Not specified | [9][10] |
| 1H-pyrrolo[2,3-b]pyridine N-oxide | Lithium-halogen exchange | 4-fluoro-1H-pyrrolo[2,3-b]pyridine | Not specified | [9][10] |
| 4-chloro-7-azaindole | Palladium-catalyzed amination | N-substituted-4-amino-7-azaindole | up to 96% | [11][12] |
| 2-chloro-7-azaindole (N-free) | Palladium-catalyzed amination | 2-amino-7-azaindole derivatives | Good to excellent | [8] |
| 2-fluoro-3-methylpyridine and arylaldehyde | One-pot domino reaction | 7-azaindole derivatives | up to 77% | [2] |
Performance Comparison with Alternative FGFR Inhibitors
This compound derivatives are primarily investigated for their potent inhibitory activity against FGFRs. To provide a comprehensive overview, this section compares the performance of a representative 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor with other classes of small-molecule FGFR inhibitors. The key performance metric for comparison is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative In Vitro Activity of FGFR Inhibitors
| Compound Class | Specific Compound Example | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative | Compound 4h | 7 | 9 | 25 | 712 | [4][5] |
| 5H-pyrrolo[2,3-b]pyrazine derivative | Compound 9 | >90% inhibition at 1 µM | - | - | - | [13] |
| 5-Formyl-pyrrolo[3,2-b]pyridine derivative | Compound 10z | - | - | - | single-digit nM | [14] |
| Pyrrolo[2,3-d]pyrimidine derivative | Not Specified | - | 213 | 178 | - | [15] |
| Bisaryl-1,4-dien-3-one (NDGA analog) | Aea4 | 6,500 | >100,000 | >100,000 | - | [16] |
Note: A direct comparison is challenging due to variations in assay conditions between studies. The data presented should be interpreted as indicative of relative potency.
Experimental Protocols
General Protocol for Palladium-Catalyzed Amination of Halo-7-azaindoles
This protocol is a generalized procedure based on methodologies reported for the synthesis of amino-7-azaindole derivatives.[11][12][17]
Materials:
-
Halo-7-azaindole (e.g., 4-chloro-7-azaindole)
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., RuPhos Pd G2)
-
Ligand (e.g., RuPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., tert-butanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the halo-7-azaindole, the amine, the base, the palladium precatalyst, and the ligand.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 85 °C) and stir for the designated time (e.g., 1-5 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired amino-7-azaindole derivative.
Visualizing Key Pathways and Processes
To better understand the context in which this compound derivatives operate, the following diagrams illustrate the FGFR signaling pathway and a generalized synthetic workflow.
Caption: The FGFR signaling cascade, a key target for cancer therapy.[18][19][20][21][22]
Caption: A generalized workflow for the synthesis and purification of azaindole derivatives.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 20. Reactome | Signaling by FGFR [reactome.org]
- 21. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine, a halogenated heterocyclic amine. The following procedures are based on general best practices for similar chemical classes and should be adapted to comply with all local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not found, data from structurally related compounds suggest that this chemical should be handled with care. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled, and that it may cause skin and serious eye irritation.[1]
Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including:
-
Eye Protection: Safety glasses with side-shields or goggles are essential.[1][2]
-
Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after.[1][2]
-
Body Protection: A laboratory coat should be worn.
-
Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator.[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Waste Segregation and Storage
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, kimwipes), in a designated, clearly labeled, and sealed container.[2] The container should be made of a compatible material.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled waste container.[5] Do not mix with incompatible waste streams. For instance, keep it separate from strong acids and oxidizers.[3][5]
-
Empty Containers: "Empty" containers that previously held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]
All waste containers must be clearly labeled with the full chemical name and associated hazards.[3][4]
Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] This typically involves incineration at a permitted hazardous waste facility.[6][7]
Experimental Protocol: Small Spill Clean-up
In the event of a small spill, the following procedure should be followed:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.[2]
-
Don PPE: Wear all required personal protective equipment.
-
Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[5][8] For solid spills, carefully sweep up the material to avoid creating dust.[1][2]
-
Collection: Place the absorbed material or swept solids into a suitable, closed container for disposal.[1][2]
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
-
Labeling and Disposal: Seal and label the waste container and transfer it to your institution's designated hazardous waste accumulation area for pickup by a licensed disposal company.[5]
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat, respirator (if needed) | [1][2] |
| Waste Container Type | Compatible, sealed, and clearly labeled | [2][4] |
| Disposal Method | Licensed professional waste disposal service (incineration) | [2][6][7] |
| Spill Clean-up Absorbent | Inert material (vermiculite, sand, earth) | [5][8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance.
References
- 1. angenechemical.com [angenechemical.com]
- 2. capotchem.com [capotchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. echemi.com [echemi.com]
- 8. lobachemie.com [lobachemie.com]
Personal protective equipment for handling 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine
Essential Safety and Handling Guide for 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine
This guide provides immediate, essential safety, and logistical information for handling this compound in a laboratory setting. The following procedures are based on information from Safety Data Sheets (SDS) for structurally similar compounds and are intended to provide a baseline for safe handling. It is crucial to supplement this information with a substance-specific risk assessment before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2] Appropriate personal protective equipment is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specification Examples |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect prior to use and dispose of contaminated gloves properly.[2][3] |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards.[2][4] |
| Body | Laboratory coat | Standard lab coat. For significant exposure risk, consider impervious clothing.[4] |
| Respiratory | Respirator | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.[3] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring personnel safety.
Operational Plan:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Safe Handling Practices: Avoid breathing dust, fumes, or vapors.[1][3] Prevent contact with skin and eyes.[2] Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling.[1][3]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[1] Protect from moisture.[1] Recommended storage temperature is typically between 2-8°C.[2]
First Aid Measures
In case of exposure, immediate action is required.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][6] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[1][2][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3] |
Spill and Disposal Plan
Accidental release and waste require systematic and safe management.
Spill Containment:
-
Evacuate: Evacuate personnel from the immediate area.[3]
-
Ventilate: Ensure adequate ventilation.[3]
-
Contain: Wear appropriate PPE. Sweep up the solid material, avoiding dust formation, and shovel it into a suitable, closed container for disposal.[1][3]
Disposal:
-
Dispose of the compound and any contaminated materials through a licensed professional waste disposal service.[1][3]
-
Do not allow the product to enter drains.[3]
-
Contaminated packaging should be disposed of as unused product.[3]
Experimental Workflow
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
